molecular formula C18H23NO5S B554249 Benzyl 4-aminobutanoate 4-methylbenzenesulfonate CAS No. 26727-22-0

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

Katalognummer: B554249
CAS-Nummer: 26727-22-0
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: AVEADJJUOBFQIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is a chemical compound of significant interest in medicinal chemistry for its potential application as a prodrug intermediate or a synthetic precursor in the development of novel therapeutic agents. Recent scientific investigations highlight the 4-methylbenzenesulfonate (tosylate) moiety as a key functional group in the design of non-acidic aldose reductase inhibitors (ARIs) . The aldose reductase enzyme (ALR2) is a critical target for managing diabetic complications, as its inhibition helps prevent the accumulation of sorbitol in tissues like the kidneys, lenses, and peripheral nerves, which can lead to osmotic stress and conditions such as neuropathy and nephropathy . In drug design, the 4-methylbenzenesulfonate group is recognized for its ability to effectively anchor into the anion-binding pocket of the ALR2 enzyme, forming crucial hydrogen bonds with key amino acid residues such as Tyr48, His110, and Trp111, thereby inhibiting enzymatic activity . Furthermore, the benzyl ester component can serve as a protective group for carboxylic acids or as a feature to enhance a compound's lipophilicity and cell membrane permeability. As part of a strategic molecular framework, this compound provides researchers with a valuable building block for constructing more complex molecules aimed at targeting enzymatic pathways involved in inflammatory and metabolic diseases .

Eigenschaften

IUPAC Name

benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.C7H8O3S/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,12H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEADJJUOBFQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602135
Record name 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26727-22-0
Record name Butanoic acid, 4-amino-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26727-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to H-GABA-OBzl p-Tosylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

γ-Aminobutyric acid benzyl ester p-tosylate (H-GABA-OBzl p-Tosylate) is a cornerstone building block in modern medicinal chemistry, serving as a strategically protected and synthetically versatile precursor to a wide array of bioactive molecules. Its structure elegantly addresses the inherent challenges of working with γ-aminobutyric acid (GABA), namely its high polarity and inability to cross the blood-brain barrier. By masking the carboxylic acid as a benzyl ester and stabilizing the free amine as a tosylate salt, this reagent provides chemists with a stable, crystalline solid that is readily incorporated into complex synthetic schemes.[1][2][3] This guide provides an in-depth exploration of the role of H-GABA-OBzl p-tosylate, detailing its application in the synthesis of GABA analogues for central nervous system (CNS) disorders, its incorporation into peptidomimetics, and its utility in sophisticated prodrug strategies.[2][4][5] We will provide field-proven experimental protocols, quantitative data on derived compounds, and a discussion of the underlying chemical principles that make this reagent an indispensable tool for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding the Reagent's Strategic Design

The GABA Conundrum in CNS Drug Discovery

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[6][7] Its therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and spasticity, is immense. However, GABA itself is a poor therapeutic agent due to its zwitterionic nature at physiological pH, which results in high water solubility and an inability to efficiently cross the lipophilic blood-brain barrier (BBB).[6][8] This has driven intensive research into the development of GABA analogues and prodrugs that can deliver the therapeutic action of GABA to the CNS.[6][8][9]

Chemical Identity and Physicochemical Properties

H-GABA-OBzl p-tosylate is the p-toluenesulfonate salt of the benzyl ester of GABA. The tosylate salt form confers significant advantages over the free amine, which is often an oil and more difficult to handle. It transforms the molecule into a stable, crystalline, and weighable solid, simplifying its use in precise synthetic applications.[3]

PropertyValueReference(s)
Chemical Name γ-Aminobutyric acid benzyl ester p-tosylate[1][10]
Synonyms H-g-Abu-OBzl·TosOH, Benzyl 4-aminobutanoate 4-methylbenzenesulfonate[2][10]
CAS Number 26727-22-0[1][2][11]
Molecular Formula C₁₈H₂₃NO₅S[10]
Molecular Weight 365.45 g/mol [2][10]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in methanol, chloroform, dichloromethane (DCM), DMSO[3][5][12]
The Rationale Behind the Protecting Groups

The synthetic utility of H-GABA-OBzl p-tosylate is rooted in its dual-protection strategy:

  • Benzyl (Bzl) Ester: The carboxylic acid is protected as a benzyl ester. This group is highly robust and stable to a wide range of reaction conditions, including those used for peptide coupling and modifications at the amine terminus. Crucially, it can be selectively removed under mild conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), a method orthogonal to many amine-protecting groups like Boc and Fmoc.[13]

  • p-Toluenesulfonate (Tosylate) Salt: The primary amine is protonated and forms a salt with p-toluenesulfonic acid. This not only improves the compound's physical properties but also prevents the free amine from undergoing unwanted side reactions during storage. The free amine is easily liberated in situ just before its intended reaction by treatment with a non-nucleophilic base.[3]

Core Applications in Medicinal Chemistry

A Foundational Building Block for GABA Analogues

The most direct application of H-GABA-OBzl p-tosylate is in the synthesis of novel GABA analogues designed to have improved pharmacokinetic properties, particularly BBB penetration.[2][6] The protected GABA scaffold allows for extensive modification, such as the introduction of lipophilic groups or conformational constraints, to create molecules that can engage with GABA receptors or transporters in the CNS.[14][15][16]

GABAA_Analogue_Synthesis start H-GABA-OBzl p-Tosylate step1 1. Base (e.g., DIEA) 2. R-X (Alkylation) or R-COOH (Acylation) start->step1 Liberate Amine & React intermediate N-Substituted GABA-OBzl step1->intermediate step2 Deprotection (H₂, Pd/C) intermediate->step2 Unmask Carboxylic Acid final Final GABA Analogue (e.g., for CNS activity) step2->final

Caption: Conceptual workflow for synthesizing GABA analogues from H-GABA-OBzl p-tosylate.

Incorporation into Peptidomimetics

H-GABA-OBzl p-tosylate is a valuable tool for creating peptidomimetics, which are molecules designed to mimic natural peptides but with enhanced stability against enzymatic degradation.[1][5] Incorporating the flexible four-carbon GABA backbone can induce specific secondary structures (e.g., turns) or serve as a spacer element in peptide chains, influencing the molecule's interaction with biological targets. It is frequently used in solid-phase peptide synthesis (SPPS) where the protected GABA unit is coupled into a growing peptide chain.[1]

A Key Component in Prodrug Design

The benzyl ester of the GABA moiety can itself be part of a prodrug strategy.[4][17] A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug.[18] Masking the polar carboxylate group as a benzyl ester increases the molecule's lipophilicity, which can significantly improve its ability to cross cell membranes and the BBB. Once in the target tissue, endogenous esterase enzymes can cleave the benzyl ester, releasing the active carboxylic acid-containing drug.[4][9]

Prodrug_Activation prodrug Lipophilic Prodrug (e.g., N-R-GABA-OBzl) membrane Blood-Brain Barrier prodrug->membrane Passive Diffusion enzyme Esterases (in CNS) membrane->enzyme drug Active Drug (N-R-GABA-OH) enzyme->drug Hydrolysis target CNS Target (Receptor/Transporter) drug->target Pharmacological Action

Caption: Schematic of a prodrug strategy utilizing a benzyl ester for CNS delivery.

Synthetic Methodologies and Protocols

Synthesis of H-GABA-OBzl p-Tosylate via Fischer Esterification

This protocol describes the direct esterification of GABA with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the salt-forming agent. The causality behind this choice is efficiency; the acid serves two critical roles, and the azeotropic removal of water is essential to drive the reversible reaction to completion.

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add γ-aminobutyric acid (GABA) (1.0 eq), benzyl alcohol (2.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene (approx. 50 mL per 0.1 mol of GABA).[11]

  • Reaction: Heat the suspension to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. Continue refluxing for 5-8 hours, or until no more water is collected.[11]

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of toluene by approximately two-thirds using a rotary evaporator.[11]

  • Precipitation: Add diethyl ether to the concentrated mixture with vigorous stirring to precipitate the product.

  • Purification: Collect the precipitate by filtration. To enhance purity, dissolve the crude solid in a minimal amount of warm methanol and re-precipitate by adding diethyl ether.[11]

  • Drying: Collect the final white crystalline product by filtration and dry under vacuum. A typical yield is >95%.[11]

Protocol: Solution-Phase Peptide Coupling

This protocol details the coupling of an N-Boc-protected amino acid to H-GABA-OBzl p-tosylate. The self-validating nature of this system relies on the careful neutralization of the tosylate salt to liberate the nucleophilic amine without causing unwanted side reactions, followed by activation of the carboxyl partner.

Peptide_Coupling_Workflow start Start: Weigh Reagents vessel1 Vessel 1: Dissolve Boc-AA-OH & HOBt in anhydrous DMF/DCM start->vessel1 vessel2 Vessel 2: Dissolve H-GABA-OBzl·TosOH in anhydrous DMF/DCM start->vessel2 add_coupling Add Coupling Agent (e.g., WSC) to Vessel 1 at 0°C vessel1->add_coupling add_base Add DIEA (1.1 eq) to Vessel 2 Stir 15 min at 0°C vessel2->add_base combine Transfer contents of Vessel 1 to Vessel 2 add_base->combine add_coupling->combine react Stir at 0°C for 1 hr, then warm to RT overnight combine->react workup Aqueous Workup: Wash with 1N HCl, sat. NaHCO₃, and brine react->workup purify Dry (Na₂SO₄), concentrate, and purify via chromatography workup->purify end End: Purified Dipeptide purify->end

Caption: Experimental workflow for solution-phase peptide coupling.

Experimental Protocol:

  • Amine Component: In a reaction vessel, dissolve H-GABA-OBzl p-tosylate (1.0 eq) in an anhydrous solvent (e.g., DCM or DMF). Cool the solution to 0°C in an ice bath.

  • Neutralization: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 eq) dropwise to neutralize the tosylate salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

  • Acid Component: In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq) and a racemization suppressor like 1-hydroxybenzotriazole (HOBt) (1.0 eq) in the anhydrous solvent.

  • Activation: Cool the acid component solution to 0°C and add a coupling agent, such as a water-soluble carbodiimide (WSC) (1.1 eq).[13] Stir for 10 minutes to form the activated ester.

  • Coupling: Transfer the activated acid solution to the amine solution. Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction and perform a standard aqueous workup. Purify the resulting protected dipeptide by column chromatography on silica gel.[13]

Biological Activity of Derived Compounds

The true measure of H-GABA-OBzl p-tosylate's utility is the biological activity of the molecules it helps create. The following table summarizes quantitative data for representative GABA analogues, illustrating their potency at specific molecular targets.

Compound ClassExample CompoundTargetActivity MetricValueReference(s)
GABA Uptake Inhibitor rac-(u)-13chGAT-1pIC₅₀6.14[15]
GABA Uptake Inhibitor rac-(u)-13cmGAT1pKᵢ6.99[15]
GABA Uptake Inhibitor exo-THPOGlial GABA UptakeIC₅₀200 µM[19]
GABA Analogue (Prodrug) (R)-(+)-45AnticonvulsantED₅₀ (mice)44 µmol/kg[19]
GABA Agonist BaclofenGABA-B ReceptorClinicalAntitussive Effect[20]

Note: While not all compounds listed were necessarily synthesized from H-GABA-OBzl p-tosylate, they represent the types of target molecules for which this building block is ideally suited.

Conclusion and Future Perspectives

H-GABA-OBzl p-tosylate is more than just a protected amino acid; it is a strategic tool that empowers medicinal chemists to overcome fundamental challenges in CNS drug discovery. Its well-conceived design provides a stable, versatile, and efficient entry point for the synthesis of novel GABA analogues, complex peptidomimetics, and innovative prodrugs. The logical application of its orthogonal protecting groups allows for the construction of molecules with finely tuned properties aimed at enhancing bioavailability, target engagement, and therapeutic efficacy. As the demand for more sophisticated CNS therapeutics continues to grow, the role of foundational building blocks like H-GABA-OBzl p-tosylate will remain critical in the rational design and development of the next generation of neurological drugs.

References

  • Cas 26727-22-0, H-GAMMA-ABU-OBZL P-TOSYLATE - LookChem. [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. [Link]

  • Synthesis and resolution of 2-methyl analogues of GABA | Request PDF - ResearchGate. [Link]

  • Synthesis, stability and anticonvulsant activity of two new GABA prodrugs - PubMed. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - EHU. [Link]

  • GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? - PubMed. [Link]

  • Drug evolution: p-aminobenzoic acid as a building block - PubMed. [Link]

  • An update on GABA analogs for CNS drug discovery - PubMed. [Link]

  • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed. [Link]

  • Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. [Link]

  • Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry - Routledge. [Link]

  • GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PubMed Central. [Link]

  • (PDF) An update on GABA analogs for CNS drug discovery - ResearchGate. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. [Link]

  • Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors - PubMed. [Link]

  • An update on GABA analogs for CNS drug discovery. - Semantic Scholar. [Link]

  • On high- and low-affinity agonist sites in GABAA receptors - PubMed. [Link]

  • Selective inhibitors of glial GABA uptake: synthesis, absolute stereochemistry, and pharmacology of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues - PubMed. [Link]

  • Stability of GABA levels in CSF under various conditions of storage - PubMed. [Link]

  • Antitussive effect of the GABA-agonist baclofen - PubMed. [Link]

  • Molecular mechanisms of interaction between the neuroprotective substance riluzole and GABA(A)-receptors - PubMed. [Link]

Sources

Benzyl 4-aminobutanoate tosylate as a GABA prodrug

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 4-aminobutanoate Tosylate as a GABA Prodrug

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Its therapeutic potential for neurological disorders characterized by hyperexcitability, such as epilepsy and anxiety, is significant.[3] However, the clinical utility of exogenous GABA is severely limited by its hydrophilic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[4] This guide provides a comprehensive technical overview of Benzyl 4-aminobutanoate tosylate, a prodrug strategy designed to overcome this fundamental challenge. By masking the polar carboxyl group of GABA as a lipophilic benzyl ester, this compound is engineered for enhanced CNS penetration. The tosylate salt form ensures stability and improves handling characteristics. We will explore the synthesis, proposed mechanism of action, essential experimental protocols for validation, and the scientific rationale underpinning its design as a CNS-targeted therapeutic agent.

The Rationale for a GABA Prodrug Strategy

The BBB is a highly selective barrier that protects the brain from systemic substances. While essential for CNS homeostasis, it also blocks the passage of most therapeutics, including neurotransmitters like GABA.[4] Although specific GABA transporters (GAT2/BGT-1) are present at the BBB, the efflux rate of GABA from the brain is significantly higher than its influx, preventing systemically administered GABA from achieving therapeutic concentrations within the CNS.[4][5][6]

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For CNS targets, a common strategy involves increasing a molecule's lipophilicity to facilitate passive diffusion across the BBB. Benzyl 4-aminobutanoate tosylate exemplifies this approach.

  • Lipophilicity Enhancement : The benzyl ester moiety masks the negatively charged and polar carboxylic acid group of GABA, significantly increasing the molecule's overall lipid solubility. This is a critical modification designed to improve its ability to permeate the lipid-rich endothelial cell membranes of the BBB.

  • Metabolic Activation : The core principle is that once the prodrug has entered the CNS, it must be efficiently converted back to GABA to exert its therapeutic effect. This bioactivation relies on the activity of ubiquitous enzymes within the brain.

  • Salt Form : The p-toluenesulfonate (tosylate) counter-ion forms a stable, crystalline salt with the protonated amino group of the GABA ester.[7] This enhances the compound's stability for storage and formulation and is a standard practice in pharmaceutical development.

Property ComparisonGABABenzyl 4-aminobutanoate (Prodrug Moiety)
Molecular Formula C₄H₉NO₂C₁₁H₁₅NO₂
Molecular Weight 103.12 g/mol 193.24 g/mol
Polarity High (Zwitterionic)Moderate-High (Increased Lipophilicity)
Predicted LogP LowHigher
BBB Permeability Very Low[4]Expected to be Significantly Higher

Synthesis of Benzyl 4-aminobutanoate Tosylate

The synthesis is a well-established procedure in organic chemistry, typically a Fischer-Speier esterification followed by salt formation. The reaction involves the acid-catalyzed esterification of 4-aminobutanoic acid with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the eventual counter-ion.

Diagram 1: Synthesis Pathway

cluster_reactants Reactants GABA 4-Aminobutanoic Acid (GABA) Product Benzyl 4-aminobutanoate tosylate GABA->Product Esterification BenzylOH Benzyl Alcohol BenzylOH->Product TsOH p-Toluenesulfonic Acid (TsOH) (Catalyst & Counter-ion) TsOH->Product Water Water (byproduct) Product->Water Azeotropic Removal

Caption: Reaction scheme for the synthesis of Benzyl 4-aminobutanoate tosylate.

Protocol 1: Laboratory-Scale Synthesis

Causality: This protocol utilizes a Dean-Stark apparatus to azeotropically remove water, the byproduct of the esterification. Driving the reaction equilibrium towards the product is essential for achieving a high yield, a classic application of Le Châtelier's principle. Toluene is chosen as the solvent due to its ability to form an azeotrope with water and its suitable boiling point.

  • Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask : To the flask, add 4-aminobutanoic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (1.5 eq). Add a sufficient volume of toluene to suspend the reactants.

  • Reaction : Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed as a toluene azeotrope. Monitor the reaction progress by observing the cessation of water collection and optionally by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Cool further in an ice bath to maximize precipitation.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual benzyl alcohol and toluene.

  • Purification : The crude product can be purified by recrystallization, for example, from an ethanol/ether solvent system, to yield the final Benzyl 4-aminobutanoate tosylate salt as a white crystalline solid.

Proposed Mechanism of Action: From Prodrug to Neurotransmitter

The therapeutic efficacy of this prodrug is entirely dependent on a two-stage process: successful transit across the BBB followed by efficient enzymatic hydrolysis to release active GABA.

Diagram 2: Proposed In-Vivo Mechanism of Action

cluster_blood Systemic Circulation (Blood) cluster_cns Central Nervous System (Brain) Prodrug_Blood Prodrug (Benzyl 4-aminobutanoate tosylate) BBB Blood-Brain Barrier (BBB) Prodrug_Blood->BBB Passive Diffusion (Lipophilic) Prodrug_CNS Prodrug GABA GABA Prodrug_CNS->GABA Enzymatic Hydrolysis Esterases Carboxylesterases Esterases->Prodrug_CNS Cleavage GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding Effect Neuronal Inhibition (Therapeutic Effect) GABA_Receptor->Effect BBB->Prodrug_CNS

Caption: The prodrug crosses the BBB and is hydrolyzed by CNS esterases to release GABA.

Enzymatic Hydrolysis

The key bioactivation step is the cleavage of the benzyl ester bond. This reaction is catalyzed by carboxylesterases (CES), which are ubiquitously distributed throughout the body, including in plasma, liver, and the brain.[8][9] The benzyl ester is a substrate for these enzymes, which hydrolyze it to release GABA, benzyl alcohol, and the tosylate anion.[10][11]

The rate of hydrolysis is a critical parameter. It must be slow enough in the systemic circulation to allow the intact prodrug to reach the BBB, but rapid enough within the CNS to release GABA at a therapeutically relevant rate. Benzyl alcohol, the other hydrolysis product, is a generally recognized as safe (GRAS) substance at low concentrations and is metabolized by alcohol dehydrogenase.

Experimental Validation and Characterization

Validating the prodrug concept requires a series of well-defined in vitro and in vivo experiments. As a Senior Application Scientist, the focus is on robust, self-validating protocols that provide clear, interpretable data.

In Vitro Stability and Hydrolysis Studies

Rationale: These experiments are crucial to determine if the prodrug is stable enough to survive transit to the brain and to confirm that it is indeed a substrate for the target enzymes. The use of specific enzyme inhibitors provides definitive evidence of the hydrolysis mechanism.

Protocol 2: In Vitro Hydrolysis in Plasma and Brain Homogenate
  • Preparation : Prepare stock solutions of Benzyl 4-aminobutanoate tosylate in a suitable solvent (e.g., DMSO). Obtain fresh rodent or human plasma and prepare brain homogenates in a phosphate buffer (pH 7.4).

  • Inhibitor Group (Self-Validation) : For a parallel set of experiments, pre-incubate the plasma and brain homogenate samples with bis-(p-nitrophenyl)phosphate (BNPP), an irreversible inhibitor of carboxylesterases, for 30 minutes at 37°C.[8]

  • Incubation : Spike the prodrug into the plasma, brain homogenate, and their respective inhibitor-treated counterparts to a final concentration of ~10-50 µM. Incubate all samples at 37°C.

  • Time Points : Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, 90 minutes).

  • Sample Quenching : Immediately stop the enzymatic reaction in each aliquot by adding an excess of cold acetonitrile. This precipitates proteins.

  • Processing : Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis : Quantify the remaining concentration of the parent prodrug and the appearance of GABA using a validated analytical method, such as HPLC (see Protocol 3). The hydrolysis half-life (t½) can then be calculated. A significant difference in hydrolysis rate between the standard and inhibitor-treated groups confirms the role of carboxylesterases.[8]

Analytical Methodology

Rationale: Accurate quantification of both the prodrug and the released GABA is fundamental to all pharmacokinetic and pharmacodynamic studies. GABA itself lacks a chromophore, making direct UV detection difficult. Therefore, pre-column derivatization is the standard and most reliable approach for its analysis by HPLC.[12][13][14]

Protocol 3: HPLC Analysis of GABA and Prodrug
  • Derivatization of GABA : To the supernatant from Protocol 2 (or other processed biological samples), add a sodium bicarbonate buffer (pH ~9.0). Add a solution of 2,4-Dinitrofluorobenzene (DNFB) in acetonitrile.[14] Alternatively, dansyl chloride can be used.[12] Heat the mixture (e.g., 60°C for 1 hour) to form the DNP-GABA derivative, which is readily detectable by UV-Vis.

  • HPLC System : Use a reverse-phase C18 column.

  • Mobile Phase : A gradient elution is typically required. For example, start with a mixture of acetonitrile and a buffered aqueous solution (e.g., sodium acetate), gradually increasing the proportion of acetonitrile.

  • Detection :

    • Prodrug : The benzyl ester has an aromatic ring and can be detected directly by UV absorbance, typically around 254 nm.

    • DNP-GABA : The derivatized GABA can be detected at a higher wavelength, often around 360 nm.[14]

  • Quantification : Generate standard curves for both the parent prodrug and the DNP-GABA derivative to enable accurate quantification in the experimental samples.

Diagram 3: Analytical Workflow for Hydrolysis Studies

cluster_hplc HPLC Analysis Start Biological Sample (Plasma, Homogenate) Quench Protein Precipitation (Acetonitrile) Start->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization (e.g., DNFB) Supernatant->Derivatize Inject Inject on C18 Column Derivatize->Inject Detect UV Detection (Prodrug: ~254 nm) (DNP-GABA: ~360 nm) Inject->Detect Quantify Quantification vs. Standard Curve Detect->Quantify

Caption: Workflow for sample preparation and HPLC analysis of the prodrug and GABA.

Pharmacokinetics and In Vivo Considerations

While specific in vivo data for Benzyl 4-aminobutanoate tosylate is not publicly available, we can extrapolate the expected pharmacokinetic profile. A successful prodrug would exhibit a profile distinct from that of oral GABA.

Pharmacokinetic ParameterOral GABA AdministrationExpected Profile for GABA Prodrug
Absorption (Tmax) Rapid, ~0.5 - 1.5 hours[15][16]Rapid, likely similar to GABA
Bioavailability Low due to metabolism and poor absorptionPotentially higher systemic exposure of the prodrug
Elimination Half-life (t½) ~5 hours[15][16]The prodrug may have a different t½, but the released GABA would follow its known kinetics.
CNS Concentration Negligible[4]Measurable concentrations of both prodrug and released GABA expected post-administration.

An essential in vivo experiment would involve administering the prodrug to rodents and measuring the time-course concentrations of both the prodrug and GABA in plasma and, critically, in brain tissue via microdialysis.[17] This would provide definitive proof of BBB penetration and CNS bioactivation, validating the entire prodrug concept.

Conclusion and Future Directions

Benzyl 4-aminobutanoate tosylate represents a rational, chemically sound approach to solving the long-standing problem of GABA delivery to the central nervous system. Its design is based on the established principle of increasing lipophilicity to enhance blood-brain barrier penetration, with a reliance on endogenous esterases for in-situ bioactivation. The technical framework provided here outlines the necessary synthesis, mechanistic validation, and analytical methodologies required to advance its development.

Future research should focus on obtaining definitive in vivo pharmacokinetic and pharmacodynamic data. Key questions to be answered include the precise rate of CNS hydrolysis, the therapeutic window of the released GABA, and a comparison of its efficacy in animal models of epilepsy or anxiety against standard-of-care agents.[18][19] The success of this and similar GABA prodrugs could unlock new therapeutic options for a range of debilitating neurological disorders.

References

  • Takahashi, K., Tega, Y., & Deguchi, Y. (2018). GAT2/BGT-1 as a system responsible for the transport of gamma-aminobutyric acid at the mouse blood-brain barrier. PubMed.
  • Geier, E., Frolund, B., & Chebib, M. (2023). Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online.
  • (2024). GABA and the blood-brain barrier. Troscriptions.
  • BenchChem.
  • (2024). 2-Minute Neuroscience: GABA. Encyclopedia MDPI.
  • Ohtsuki, S., & Terasaki, T. (2007). Brain-to-Blood Transporters for Endogenous Substrates and Xenobiotics at the Blood-Brain Barrier: An Overview of Biology and Methodology. PubMed Central.
  • J&K Scientific LLC.
  • Li, J., Zhang, Z., Liu, X., Wang, Y., Mao, F., Mao, J., ... & Wang, Q. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology.
  • Gong, T., Wu, C., Zhang, H., & Chen, F. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PubMed Central.
  • Gong, T., Wu, C., Zhang, H., & Chen, F. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PubMed.
  • Lada, M. W., Vickroy, T. W., & Kennedy, R. T. (2004). Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection. NIH.
  • N.N. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Thieme.
  • Li, J., Zhang, Z., Liu, X., Wang, Y., Mao, F., Mao, J., ... & Wang, Q. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. PubMed Central.
  • Zhang, H., Yao, H., & Chen, F. (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study.
  • Li, J., Zhang, Z., Liu, X., Wang, Y., Mao, F., Mao, J., ... & Wang, Q. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics.
  • Amantea, D., et al. (2003). Anticonvulsant activity of new GABA prodrugs. PubMed.
  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • Schellenberger, V., et al. (1993). Hydrolysis of peptide esters by different enzymes. PubMed.
  • Tunek, A., & Levin, E. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed.
  • N.N. (1948). 15159 Metabolism of Methyl and Benzyl Esters of Penicillin by Different Species. Experimental Biology and Medicine.
  • Chem-Impex.
  • Meldrum, B. S. (1982). Pharmacology of GABA. PubMed.
  • LookChem.
  • Kopec, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed.
  • Bolchi, C., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
  • Shank, R. P., & Campbell, G. (2001). The new generation of GABA enhancers.
  • Kaur, R., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. ScienceDirect.

Sources

Methodological & Application

Introduction: A Versatile Building Block for Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Benzyl 4-aminobutanoate Tosylate in Modern Peptide Synthesis

In the landscape of peptide chemistry, the introduction of non-proteinogenic amino acids and linkers is a cornerstone of designing novel therapeutic peptides, peptidomimetics, and biochemical tools. Benzyl 4-aminobutanoate tosylate, the p-toluenesulfonic acid salt of the gamma-aminobutyric acid (GABA) benzyl ester, has emerged as a highly valuable reagent in this domain.[1][2] Its structure offers a unique combination of a flexible four-carbon chain, a primary amine for peptide bond formation, and a benzyl ester for C-terminal protection.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, strategic applications, and detailed protocols for utilizing Benzyl 4-aminobutanoate tosylate in both solid-phase and solution-phase peptide synthesis. The protocols and insights provided herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Physicochemical Properties and Strategic Advantages

The utility of Benzyl 4-aminobutanoate tosylate stems from its distinct structural features. The tosylate counterion imparts greater lipophilicity and crystallinity compared to hydrochloride salts, which can improve handling and solubility in organic solvents.[3] The benzyl ester is a classic C-terminal protecting group, stable to the basic conditions used for Fmoc-group removal but readily cleaved under acidic conditions or by catalytic hydrogenation, offering strategic flexibility in deprotection schemes.[4][5]

PropertyValueReference
IUPAC Name benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid[1]
Molecular Formula C₁₈H₂₃NO₅S[6]
Molecular Weight 365.4 g/mol [6]
Topological Polar Surface Area 115 Ų[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 6[6]
Solubility (Water) Low (hydrophobic)[3]
Stability Stable under dry conditions[3]

Application Note 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Benzyl 4-aminobutanoate tosylate serves as a building block to introduce a GABAergic linker into a growing peptide chain. It is coupled via its free amino terminus to the C-terminal carboxyl group of the peptide anchored to the solid support. This process requires neutralization of the tosylate salt in situ to liberate the nucleophilic primary amine.

Experimental Workflow: SPPS

spss_workflow cluster_resin Solid Support cluster_cycle Coupling Cycle cluster_cleavage Final Steps Resin Resin-Bound Peptide (Fmoc-N-terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Activation 3. Carboxyl Activation (HATU/DIEA in DMF) Wash1->Activation Coupling 4. Coupling Reaction (Add Benzyl 4-aminobutanoate tosylate + DIEA) Activation->Coupling Wash2 5. Final Wash (DMF, DCM, MeOH) Coupling->Wash2 Cleavage Cleavage & Deprotection (e.g., 95% TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow for incorporating Benzyl 4-aminobutanoate tosylate.

Detailed Protocol: SPPS Incorporation

This protocol assumes a 0.1 mmol scale synthesis on a standard Fmoc-Rink Amide resin.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • Benzyl 4-aminobutanoate tosylate

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol (MeOH)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel and shaker

Methodology:

  • Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 3 mL of 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.

    • Drain and repeat with a fresh 3 mL of piperidine solution for 15 minutes to ensure complete deprotection.[7]

    • Drain the vessel and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Activation and Coupling:

    • In a separate vial, prepare the coupling solution:

      • Benzyl 4-aminobutanoate tosylate (146 mg, 0.4 mmol, 4 equiv.)

      • HATU (152 mg, 0.4 mmol, 4 equiv.)

      • Dissolve in 2 mL of DMF.

    • Add DIEA (139 µL, 0.8 mmol, 8 equiv.) to the coupling solution. The initial 4 equivalents neutralize the tosylate salt, and the subsequent 4 equivalents facilitate the carboxyl activation.[8]

    • Immediately add the activated coupling solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Reaction Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step can be repeated (double coupling).[5]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) to remove all soluble reagents and byproducts.[8] The resin is now ready for the next coupling cycle or final cleavage.

  • Cleavage and Global Deprotection:

    • Dry the resin under a high vacuum for at least 4 hours.

    • Add the pre-chilled cleavage cocktail (3 mL) to the resin and agitate at room temperature for 2-3 hours. Caution: Perform this step in a well-ventilated fume hood.[7]

    • The TFA in the cocktail will simultaneously cleave the peptide from the Rink Amide resin and deprotect the benzyl ester of the GABA moiety, yielding a free carboxylic acid.[9]

    • Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification via RP-HPLC.

Application Note 2: Use in Solution-Phase Peptide Synthesis (LPPS)

In LPPS, Benzyl 4-aminobutanoate tosylate is an excellent C-terminal component for coupling with an N-protected amino acid. The resulting dipeptide-like molecule can be deprotected at either the N-terminus (for chain elongation) or the C-terminus (to activate the carboxyl group for segment condensation). The orthogonality of the benzyl group (removed by hydrogenolysis) and standard N-terminal protecting groups like Boc (acid-labile) or Fmoc (base-labile) is a key advantage of this approach.[4][5]

Reaction Scheme: LPPS

lpps_workflow cluster_reactants Reactants BocAA Boc-AA-OH (N-Protected Amino Acid) Coupling Coupling (EDC/HOBt or HATU) Solvent: DMF/DCM BocAA->Coupling GABA H₂N-(CH₂)₃-COOBzl (from Tosylate Salt + Base) GABA->Coupling Product Boc-AA-NH-(CH₂)₃-COOBzl (Protected Dipeptide) Coupling->Product

Caption: Solution-phase coupling of a Boc-amino acid with Benzyl 4-aminobutanoate.

Detailed Protocol: LPPS Dipeptide Formation

This protocol describes the coupling of Boc-Alanine with Benzyl 4-aminobutanoate tosylate on a 1 mmol scale.

Reagents and Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • Benzyl 4-aminobutanoate tosylate

  • Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Additive: HOBt (Hydroxybenzotriazole)

  • Base: NMM (N-Methylmorpholine)

  • Solvents: DCM, Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Saturated NaCl (brine)

  • Magnetic stirrer, round-bottom flask, separatory funnel

Methodology:

  • Reactant Preparation:

    • In a 50 mL round-bottom flask, dissolve Boc-Ala-OH (189 mg, 1.0 mmol) and HOBt (153 mg, 1.0 mmol) in 10 mL of DCM.

    • Cool the solution to 0°C in an ice bath.

  • Activation: Add EDC·HCl (211 mg, 1.1 mmol) to the cooled solution. Stir for 20 minutes at 0°C to activate the carboxylic acid.

  • Amine Component Preparation:

    • In a separate beaker, dissolve Benzyl 4-aminobutanoate tosylate (365 mg, 1.0 mmol) in 5 mL of DCM.

    • Add NMM (110 µL, 1.0 mmol) to neutralize the tosylate salt and liberate the free amine. Stir for 5 minutes.

  • Coupling Reaction:

    • Add the amine solution from step 3 to the activated acid solution from step 2.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-Ala-OH is consumed.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel and dilute with an additional 20 mL of DCM.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 15 mL) to remove excess base and unreacted EDC.

      • Saturated NaHCO₃ solution (2 x 15 mL) to remove HOBt and any remaining acid.

      • Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude solid/oil via flash column chromatography (using a gradient of Ethyl Acetate in Hexanes) or recrystallization to yield the pure protected dipeptide, Boc-Ala-GABA-OBzl.

Best Practices and Troubleshooting

  • Incomplete Coupling (SPPS): For sterically hindered couplings, consider using a more potent coupling reagent like HATU or performing a second coupling step (double coupling) to drive the reaction to completion.[10]

  • Solubility Issues: While the tosylate salt improves crystallinity, the free base form can be an oil. Ensure complete dissolution before adding to the reaction.

  • Peptide Precipitation (Cleavage): Highly hydrophobic peptides may not precipitate well from cold diethyl ether.[11][12] If no precipitate forms, consider concentrating the TFA/ether mixture under a stream of nitrogen or by rotary evaporation, then redissolving the residue directly in an appropriate buffer for HPLC purification.[11]

  • Benzyl Ester Stability: The benzyl ester is stable to piperidine (Fmoc deprotection) but labile to strong acids like TFA and HF.[8] For orthogonal cleavage, catalytic hydrogenation (H₂, Pd/C) can be used to selectively remove the benzyl group while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu) intact.[13]

References

  • Huang, W. et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology. [Link]

  • PubChem. 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate. [Link]

  • Fields, G.B. (Editor). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. [Link]

  • J&K Scientific LLC. g-Aminobutyric acid benzyl ester p-tosylate | 26727-22-0. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Li, P. et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. Peptide Synthesis- Solution-Phase. [Link]

  • Reddit user discussion. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. [Link]

  • Pandit, G. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. [Link]

  • Chem-Impex. γ-Aminobutyric acid benzyl ester p-tosylate. [Link]

Sources

Perfecting Purity: A Detailed Guide to the Recrystallization of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Pharmaceutical Intermediates

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is a key organic salt with significant applications in pharmaceutical synthesis and drug development.[1] Its utility as a building block necessitates a high degree of purity to ensure the efficacy, safety, and reproducibility of subsequent synthetic transformations and the final active pharmaceutical ingredient (API). The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can lead to undesirable side reactions, lower yields, and compromised biological activity.

Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, predicated on the principle of differential solubility.[2] This application note provides a comprehensive, in-depth guide to the purification of this compound via recrystallization. We will delve into the theoretical underpinnings of solvent selection, present a detailed, step-by-step protocol, and offer expert insights into troubleshooting and optimization.

Understanding the Science: The Principles of Recrystallization

Recrystallization is a purification process that leverages the differences in solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be sparingly soluble at high temperatures or remain highly soluble at low temperatures.

The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slow and controlled nature of crystal growth preferentially incorporates molecules of the desired compound, effectively excluding impurities which remain in the surrounding solution, known as the mother liquor.

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For this compound, a tosylate salt of an amino acid ester, the selection process is guided by both empirical data and general principles of organic chemistry. While detailed solubility data for this specific compound is not widely published, literature on similar tosylate salts provides valuable insights. Generally, for tosylates, ethyl acetate is often a suitable solvent.[3][4] Furthermore, for this compound, recrystallization from ethanol or methanol has been shown to significantly improve purity.[2]

Key Solvent Selection Criteria:

  • Solubility Profile: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Inertness: The solvent must not react with the compound being purified.

  • Boiling Point: A moderately low boiling point is desirable to facilitate easy removal of the solvent from the purified crystals.

  • Impurity Solubility: Impurities should be either insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

  • Safety: The solvent should have a favorable safety profile regarding toxicity and flammability.

Based on available information, a primary solvent system of ethanol is recommended. Alternative systems, such as isopropanol or a mixed solvent system of ethyl acetate/hexane, can be explored for optimization.

Visualizing the Workflow: Recrystallization Process Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Impure Solid B Add Minimum Hot Solvent A->B Heat C Saturated Solution B->C D Hot Gravity Filtration C->D E Insoluble Impurities Removed D->E F Slow Cooling E->F Allow to cool G Crystal Formation F->G H Ice Bath G->H Complete Crystallization I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: A schematic overview of the key stages in the recrystallization process.

Detailed Protocol for the Recrystallization of this compound

This protocol is designed for laboratory-scale purification and can be scaled accordingly with appropriate modifications.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Safety Precautions:

  • This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

Step-by-Step Methodology:

1. Dissolution:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Begin adding a small volume of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring. The use of a condenser is recommended to prevent solvent loss, especially during prolonged heating.

  • Continue to add small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product. An excess of solvent will result in a lower yield.

2. Decolorization (if necessary):

  • If the hot solution is colored due to impurities, a small amount of activated charcoal can be added.

  • Boil the solution with the charcoal for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

3. Crystallization:

  • Once the solid is fully dissolved (and filtered, if necessary), remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Cover the mouth of the flask to prevent contamination.

  • As the solution cools, crystals of pure this compound should begin to form.

4. Maximizing Yield:

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

5. Isolation of Crystals:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

  • Turn on the vacuum source and pour the cold crystalline mixture (the "slurry") into the funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

6. Washing the Crystals:

  • With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. This will remove any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. It is important to use cold solvent to minimize the loss of the purified product.

7. Drying the Purified Product:

  • Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.

  • Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

8. Purity Assessment:

  • The purity of the recrystallized product should be assessed by measuring its melting point and comparing it to the literature value (if available) or to the melting point of the crude material. A sharp melting point range close to the expected value is indicative of high purity.

  • Further characterization by techniques such as NMR or HPLC can also be performed to confirm purity.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Solvent EthanolDemonstrated to improve purity to >97%.[2]
Alternative Solvents Isopropanol, Ethyl Acetate/HexaneGeneral suitability for tosylate salts.[3][4]
Cooling Rate Slow, ambient cooling followed by an ice bathPromotes the formation of large, pure crystals.
Washing Solvent Ice-cold ethanolMinimizes dissolution of the purified product while removing impurities.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, try reheating the solution and adding more solvent, or switch to a lower-boiling point solvent.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution is supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a "seed crystal" of the pure compound can also initiate crystallization.

  • Low Recovery: A low yield can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with solvent that is not sufficiently cold.

Conclusion

The recrystallization of this compound is a critical step in ensuring its suitability for pharmaceutical applications. By carefully selecting an appropriate solvent system and meticulously following a well-designed protocol, researchers can effectively remove impurities and obtain a product of high purity. The detailed methodology and expert insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development, enabling the consistent and reliable purification of this important synthetic intermediate.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • ChemSynthesis. (n.d.). benzyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • J&K Scientific LLC. (n.d.). g-Aminobutyric acid benzyl ester p-tosylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl p-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Industrial scale-up synthesis of benzyl 4-aminobutanoate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Industrial Scale-Up Synthesis of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

Abstract

This application note provides a comprehensive, in-depth technical guide for the industrial scale-up synthesis of this compound (CAS No. 26727-22-0). This compound, a tosylate salt of the benzyl ester of γ-aminobutyric acid (GABA), is a valuable intermediate in pharmaceutical development and neuroscience research.[1] The protocol detailed herein is based on the robust and efficient Fischer-Speier esterification, optimized for safety, scalability, and high yield. We elaborate on the mechanistic rationale behind the process choices, present a detailed step-by-step manufacturing protocol, outline critical in-process controls (IPCs), and provide thorough analytical methods for quality assurance. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning this synthesis from the laboratory to a production environment.

Introduction and Strategic Overview

This compound is a stable, crystalline solid that serves as a protected form of the neurotransmitter GABA. The benzyl ester moiety enhances lipophilicity, which can be advantageous for prodrug strategies aimed at increasing bioavailability or crossing the blood-brain barrier.[2][3] The 4-methylbenzenesulfonate (tosylate) counter-ion imparts crystallinity, facilitating purification and improving handling characteristics compared to the free amine.

The selected synthetic strategy is a one-pot, three-component reaction involving GABA, benzyl alcohol, and p-toluenesulfonic acid (TsOH). This approach is superior for industrial applications due to its high atom economy, reduced number of unit operations, and operational simplicity.[4] TsOH serves a dual role: first as the acid catalyst for the esterification reaction, and second as the counter-ion that forms the final salt product, thereby driving the reaction to completion and simplifying isolation.[5]

Table 1: Physicochemical Properties and Identifiers
PropertyValue
IUPAC Name benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid[6]
CAS Number 26727-22-0[6]
Molecular Formula C₁₈H₂₃NO₅S[6]
Molecular Weight 365.4 g/mol [6]
Appearance White to off-white solid
InChI Key AVEADJJUOBFQIQ-UHFFFAOYSA-N[1][7][8][9]

Mechanistic Rationale and Process Design

The core of this synthesis is the Fischer-Speier esterification. The mechanism involves the protonation of the carboxylic acid of GABA by the strong acid, TsOH, which activates the carbonyl carbon towards nucleophilic attack by benzyl alcohol. A critical aspect of driving this equilibrium reaction to completion is the continuous removal of the water byproduct.

For industrial-scale production, the choice of solvent for azeotropic water removal is paramount. While benzene was historically used, its toxicity precludes its use in modern manufacturing.[4][5] Toluene is a common substitute; however, it requires higher reflux temperatures that can sometimes lead to side reactions or racemization in chiral systems.[4] We have selected cyclohexane as the optimal solvent. Its water azeotrope boils at a lower temperature (~69 °C) than that of toluene (~84 °C), offering a milder reaction condition that minimizes potential degradation. Furthermore, cyclohexane is considered a more environmentally acceptable solvent for industrial use.[4][5]

Reaction_Scheme Figure 1: Reaction Scheme for Benzyl 4-aminobutanoate Tosylate Synthesis cluster_reactants Reactants cluster_products Products GABA 4-Aminobutanoic Acid (GABA) Plus1 Plus1 GABA->Plus1 + BenzylOH Benzyl Alcohol BenzylOH->Plus1 + TsOH p-Toluenesulfonic Acid (TsOH) TsOH->Plus1 + Product Benzyl 4-aminobutanoate 4-methylbenzenesulfonate Plus2 Plus2 Product->Plus2 + Water Water (H₂O) Plus1->Product annotation annotation Plus1->annotation Plus2->Water

Caption: Figure 1: One-pot synthesis via Fischer-Speier esterification.

Industrial Manufacturing Protocol

This protocol is designed for a nominal 100 L batch size, yielding approximately 10-12 kg of the final product. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).

Equipment and Materials
  • Equipment:

    • 150 L Glass-Lined Reactor with overhead agitation, reflux condenser, temperature probe, and nitrogen inlet.

    • Dean-Stark trap or equivalent phase separator (appropriately sized).

    • Heating/cooling mantle for the reactor.

    • 200 L precipitation vessel with agitation.

    • Nutsche filter-dryer or centrifuge and vacuum oven.

    • Calibrated scales and pumps for material transfer.

  • Materials:

    • 4-Aminobutanoic Acid (GABA): 3.00 kg (29.1 mol)

    • p-Toluenesulfonic Acid Monohydrate: 5.82 kg (30.6 mol, 1.05 eq)

    • Benzyl Alcohol: 15.7 kg (145.5 mol, 5.0 eq)

    • Cyclohexane: 90 L

    • Ethyl Acetate: 60 L (for precipitation)

Step-by-Step Synthesis Procedure
  • Reactor Charging:

    • Charge the 150 L reactor with 4-Aminobutanoic Acid (3.00 kg), p-Toluenesulfonic Acid Monohydrate (5.82 kg), Benzyl Alcohol (15.7 kg), and Cyclohexane (90 L).

    • Begin agitation at a moderate speed (e.g., 60-80 RPM).

    • Purge the reactor headspace with nitrogen.

  • Azeotropic Dehydration and Reaction:

    • Heat the reactor contents to reflux (approx. 80-85°C). Water will begin to co-distill with the cyclohexane.

    • Collect the water in the Dean-Stark trap. The upper cyclohexane layer should be continuously returned to the reactor.

    • In-Process Control 1 (IPC-1): Monitor the rate of water collection. The theoretical amount of water to be collected is approximately 0.52 L from GABA esterification plus 0.55 L from the TsOH monohydrate, totaling ~1.07 L.

    • Maintain reflux for 4-6 hours, or until water evolution ceases.[4]

    • In-Process Control 2 (IPC-2): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of GABA (target: <1.0% remaining).

  • Cooling and Precipitation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

    • Transfer the reaction mixture to the 200 L precipitation vessel.

    • While stirring, slowly add Ethyl Acetate (60 L) over a period of 1 hour. The product will precipitate as a white solid.[4]

    • Continue stirring the resulting slurry for an additional 1-2 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Filter the solid product using a Nutsche filter-dryer or centrifuge.

    • Wash the filter cake with 15 L of fresh Ethyl Acetate to remove residual benzyl alcohol and other impurities.

    • Dry the product under vacuum at 45-50°C until the loss on drying (LOD) is less than 0.5%.

Process Workflow Visualization

Caption: Figure 2: Step-by-step industrial production workflow.

Quality Control and Analytical Specifications

To ensure the final product meets the required standards for pharmaceutical use, a rigorous set of analytical tests must be performed.

Table 2: Final Product Specifications
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, FTIRConforms to reference standard
Purity HPLC (Area %)≥ 99.0%
Melting Point USP <741>144-148 °C
Residual Solvents GC-HSCyclohexane ≤ 3880 ppm, Ethyl Acetate ≤ 5000 ppm
Loss on Drying USP <731>≤ 0.5%

Safety, Health, and Environmental (SHE) Considerations

Industrial scale-up requires a stringent focus on safety. The primary hazards are associated with the raw materials and the process conditions.

Table 3: Hazard Identification and Mitigation
SubstanceGHS Hazards[6]Recommended Mitigation Measures
p-Toluenesulfonic Acid Skin Corrosion/Irritation (Cat. 1), Serious Eye Damage (Cat. 1)Use closed-system charging. Wear acid-resistant gloves, goggles, and face shield.
Benzyl Alcohol Acute Toxicity, Oral (Cat. 4), Eye Irritation (Cat. 2A)Handle in a well-ventilated area. Avoid inhalation of vapors.
Cyclohexane Flammable Liquid (Cat. 2), Skin Irritation (Cat. 2), Aspiration Hazard (Cat. 1)Use in an explosion-proof environment. Ground all equipment. Ensure adequate ventilation.
Product Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), May cause respiratory irritation (STOT SE 3)[6]Avoid dust generation during handling and packaging. Use local exhaust ventilation.

Process Safety: The reaction is exothermic upon initial mixing but is manageable with standard reactor cooling systems. The use of flammable cyclohexane necessitates an inert atmosphere (nitrogen) and adherence to all protocols for handling flammable liquids.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (High GABA in IPC) 1. Insufficient reaction time/temperature.2. Water ingress into the system.1. Extend reflux time for 1-2 hours and re-test.2. Check all seals and joints on the reactor and condenser for leaks.
Low Yield 1. Incomplete precipitation.2. Product loss during filtration/transfer.1. Cool the slurry to 0-5°C before filtration.2. Ensure efficient transfer and washing techniques.
Product Fails Purity Spec 1. Insufficient washing of the filter cake.2. Inadequate phase separation during reflux.1. Increase the volume of the ethyl acetate wash.2. Ensure the Dean-Stark trap is functioning correctly and no water is returning to the reactor.

Conclusion

The protocol described provides a scalable, efficient, and robust method for the industrial synthesis of this compound. By employing a one-pot Fischer-Speier esterification with azeotropic water removal in cyclohexane, this process minimizes unit operations while maximizing yield and purity. Adherence to the detailed procedural steps, in-process controls, and safety guidelines will ensure the consistent and safe production of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2015). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. Retrieved from [Link]

  • Gallop, M. A. (1991). GABA esters and GABA analog esters. U.S. Patent No. 5,051,448A. Google Patents.
  • Nesterkina, M., et al. (2020). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. ResearchGate. Retrieved from [Link]

  • R. G. de la Torre, et al. (2017). An eco-friendly tandem tosylation/Ferrier N-glycosylation of amines catalyzed by Er(OTf)3. Tetrahedron Letters. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). g-Aminobutyric acid benzyl ester p-tosylate | 26727-22-0. Retrieved from [Link]

  • ResearchGate. (2017, July 20). I want a method for the reaction of tosylate with amine in basic media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino. Retrieved from [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]

  • Emanuele, J. J., & Dudley, H. W. (1987). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

  • Organic Preparations and Procedures International. (1999). A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). gamma-Aminobutyric acid benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • XMB. (2014, October 23). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl tosylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2006). Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines.
  • Google Patents. (2016). Preparation method of glycine benzyl ester toluene-4-sulfonate.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of benzyl 4-aminobutanoate 4-methylbenzenesulfonate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Mitigating Hydrolysis During Experimental Workup

Last Updated: 2026-01-15

Welcome to the technical support guide for handling Benzyl 4-aminobutanoate 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of hydrolysis during the workup phase of experiments involving this compound. Our goal is to equip you with the knowledge to maximize your yield and purity.

Introduction to the Challenge

This compound is a valuable intermediate in various synthetic pathways.[1][2] However, its structure contains two key moieties susceptible to hydrolysis: a benzyl ester and a tosylate salt.[3][4] The primary challenge during the workup is the inadvertent cleavage of the benzyl ester bond, which reverts the molecule to 4-aminobutanoic acid and benzyl alcohol. This is a common issue encountered during aqueous wash steps designed to remove catalysts and other water-soluble impurities.[5] This guide will walk you through the causes of this hydrolysis and provide robust protocols to prevent it.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hydrolysis of my compound during workup?

A1: Hydrolysis of this compound is primarily catalyzed by the presence of acid or base in an aqueous environment.[6] During a typical workup, aqueous solutions are used to wash the organic layer, creating an environment ripe for this unwanted side reaction.[5] The benzyl ester is particularly sensitive to both acidic and basic conditions, while the tosylate salt is generally stable but can be affected by significant changes in pH.[4][7]

Q2: How can I visually or analytically detect if hydrolysis has occurred?

A2: The most common indicator of hydrolysis is a reduced yield of your desired product. Analytically, you can confirm hydrolysis by:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to 4-aminobutanoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of peaks corresponding to 4-aminobutanoic acid and benzyl alcohol in the ¹H or ¹³C NMR spectrum of your crude product.[5]

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch characteristic of a carboxylic acid.[5]

Q3: Is the tosylate salt also at risk of hydrolysis?

A3: While the benzyl ester is the more immediate concern, p-toluenesulfonic acid and its salts can be involved in hydrolysis reactions, particularly at higher temperatures in the presence of water.[4] However, under typical workup conditions, the tosylate salt is relatively stable.[8] The primary focus should be on preserving the ester linkage.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section provides a structured approach to identifying and resolving common issues leading to the hydrolysis of your compound during workup.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ester Hydrolysis (Saponification): Presence of water and base in the reaction mixture or during workup.[9]Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[10] During workup, use a saturated sodium bicarbonate solution for washes to remove acidic byproducts, but avoid strong bases like NaOH or KOH.[5]
Acid-Catalyzed Hydrolysis: Residual acid catalyst from a previous step in the presence of water.Carefully neutralize the reaction mixture before extraction. Perform all aqueous washes with ice-cold solutions to slow down the reaction kinetics.[5]
Product Contaminated with Starting Material (4-aminobutanoic acid) Incomplete Reaction: Insufficient reaction time or temperature during the esterification.Monitor the reaction progress using TLC or another suitable analytical technique to ensure completion.
Hydrolysis during Workup: Acidic or basic conditions in the presence of water during extraction or washing steps.[5]Follow the optimized workup protocol detailed below, which emphasizes non-aqueous or minimally aqueous techniques.
Formation of an Emulsion During Extraction Presence of both polar and non-polar functional groups in the product and byproducts, which can stabilize oil-in-water or water-in-oil mixtures.Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[11] If the emulsion persists, filtration through a pad of Celite® may be necessary.
Optimized Workup Protocol to Prevent Hydrolysis

This protocol is designed to minimize contact with water and control pH to prevent the hydrolysis of this compound.

Step-by-Step Methodology:

  • Initial Quenching (Non-Aqueous):

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.[12]

    • Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Neutralizing Wash:

    • Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This will neutralize any residual acid catalyst.

    • Caution: Perform this step carefully in a separatory funnel, venting frequently to release any CO₂ gas that evolves.[5]

    • Separate the organic layer promptly.

  • Brine Wash:

    • Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine).[11][13] This step helps to remove the bulk of the dissolved water from the organic layer.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

    • Gently swirl the flask. Add more drying agent until it no longer clumps together, indicating that all trace water has been absorbed.

  • Solvent Removal:

    • Filter the organic solution to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Further Purification:

    • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Visualizing the Process

To better understand the critical steps in preventing hydrolysis, the following workflow diagram illustrates the optimized workup protocol.

Hydrolysis_Prevention_Workflow cluster_reaction Reaction Completion cluster_workup Optimized Workup cluster_product Final Product cluster_hydrolysis Potential Hydrolysis Point Reaction Reaction Mixture Quench Non-Aqueous Quench Reaction->Quench Cool & Dilute Neutralize Cold NaHCO₃ Wash Quench->Neutralize Extract Brine Cold Brine Wash Neutralize->Brine Separate Layers Hydrolysis Hydrolysis Risk Neutralize->Hydrolysis If pH is too high/low or temperature is not controlled Dry Dry with Na₂SO₄ Brine->Dry Separate Layers Evaporate Solvent Removal Dry->Evaporate Filter Product Pure Product Evaporate->Product Purify

Caption: Optimized workup workflow to prevent hydrolysis.

Understanding the Chemistry of Hydrolysis

The hydrolysis of the benzyl ester can be catalyzed by either acid or base. The following diagrams illustrate these two pathways.

Acid-Catalyzed Hydrolysis:

Acid_Hydrolysis Ester Benzyl Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Carboxylic_Acid Carboxylic Acid + Benzyl Alcohol Tetrahedral_Intermediate->Carboxylic_Acid - H⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification):

Base_Hydrolysis Ester Benzyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylate Carboxylate + Benzyl Alcohol Tetrahedral_Intermediate->Carboxylate - Benzyl Alcohol Carboxylic_Acid Carboxylic Acid Carboxylate->Carboxylic_Acid + H⁺ (Acid Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis.

By understanding these mechanisms, it becomes clear why maintaining neutral conditions and minimizing contact with water are critical for preserving the integrity of this compound during workup.

References
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815.
  • Smith, A. B., III, & Dorsey, B. D. (1989). Benzyl ester cleavage accompanied by SnCl4-promoted Friedel–Crafts acylation. Tetrahedron Letters, 30(34), 4525–4528.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society, 43(7), 1672–1675.
  • Wikipedia. (2023, December 2). Work-up. Retrieved from [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Chen, Y., et al. (2021).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Girolami, G. S., & Rauch, P. E. (1998).
  • AstraZeneca AB. (2007). Tosylate salt of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-n-(2-hydroxyethoxy)-3-methyl-3h-benzimidazole-5-carboxamide, mek inhibitor useful in the treatment of cancer.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • Pfizer Inc. (2014). Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
  • The Organic Chemistry Tutor. (2014, February 5). Amino Acids 24: Protecting Groups [Video]. YouTube.
  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Girolami Group Website - University of Illinois. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Retrieved from [Link]

  • Reddit. (2022, September 8).
  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Pfizer Inc. (2014). Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
  • Stabicoat. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Liu, T. Y., & Chang, Y. H. (1971). Hydrolysis of proteins with p-toluenesulfonic acid. Determination of tryptophan. The Journal of Biological Chemistry, 246(9), 2842–2848.
  • Takano, R., et al. (2015). Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface. Pharmaceutical Research, 32(8), 2640–2650.
  • PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 26727-22-0,H-GAMMA-ABU-OBZL P-TOSYLATE. Retrieved from [Link]

Sources

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate stability and long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 4-aminobutanoate 4-methylbenzenesulfonate (CAS 26727-22-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and long-term storage of this compound.

I. Compound Overview and Stability Profile

This compound is a chemical intermediate often used in medicinal chemistry. The 4-methylbenzenesulfonate (tosylate) salt form is typically chosen to enhance the stability and handling properties of the parent compound, benzyl 4-aminobutanoate. Understanding its stability is crucial for ensuring the integrity of experimental results and the quality of synthesized products.

Key Structural Features and Potential Stability Concerns:

  • Benzyl Ester: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-aminobutanoic acid and benzyl alcohol.

  • Primary Amine: The amino group can be susceptible to oxidation.

  • Tosylate Salt: While generally stable, the hygroscopic nature of salts can influence the stability of the entire molecule by introducing water, which can facilitate degradation pathways like hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a dry environment, and at room temperature.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to minimize potential oxidation of the amino group.

Q2: Is this compound sensitive to light?

While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store it protected from light, especially for long-term storage, to prevent any potential photodegradation.

Q3: What are the likely degradation products of this compound?

The primary degradation pathway is likely the hydrolysis of the benzyl ester bond.[2] This would result in the formation of 4-aminobutanoic acid and benzyl alcohol. Another potential degradation pathway is the oxidation of the primary amino group.

Q4: How can I assess the purity and detect degradation of my sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of this compound and to detect and quantify any degradation products.

Q5: Is this compound hygroscopic?

Many pharmaceutical salts can be hygroscopic, meaning they can absorb moisture from the air.[][4][5] The degree of hygroscopicity for this specific compound is not widely reported. It is recommended to handle and store the compound in a dry environment to minimize moisture absorption, which could impact its physical and chemical stability.[5]

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause(s) Troubleshooting Steps
Low or Inconsistent Yield in a Synthesis Reaction 1. Degradation of the starting material due to improper storage. 2. Presence of water in the reaction mixture leading to hydrolysis.1. Verify the purity of the this compound using an appropriate analytical method like HPLC before use. 2. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.
Appearance of Unexpected Peaks in HPLC Analysis 1. Onset of degradation. 2. Contamination of the sample.1. The primary suspect for a new peak would be 4-aminobutanoic acid or benzyl alcohol resulting from hydrolysis. Compare the retention times with standards of the suspected degradation products if available. 2. Review handling procedures to rule out sources of contamination.
Changes in Physical Appearance (e.g., clumping, discoloration) 1. Absorption of moisture due to hygroscopicity. 2. Degradation of the compound.1. Store the compound in a desiccator. If clumping is observed, gently grind the material in a dry environment before weighing. 2. A change in color may indicate oxidation or other degradation. Re-analyze the purity of the material.
Poor Solubility in a Non-polar Organic Solvent 1. The salt form of the compound has higher polarity than the free base.1. Consider using more polar aprotic solvents. Alternatively, the free base can be generated by treatment with a suitable base, followed by extraction into an organic solvent.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (General Approach)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on methods for structurally similar compounds.[6][7][8][9]

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A gradient elution is recommended to ensure separation of the parent compound from potential degradation products. A starting point could be:

    • 0-5 min: 5% B

    • 5-20 min: Gradient to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B and equilibrate.

3. Detection:

  • Set the UV detector to a wavelength where the compound has significant absorbance (e.g., around 254 nm, determined by a UV scan).

4. Sample Preparation:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

5. Forced Degradation Studies (for method validation):

  • To ensure the method is stability-indicating, perform forced degradation studies:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid compound at a high temperature (e.g., 80 °C).

    • Photolytic Stress: Expose the compound to UV light.

  • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

Protocol 2: Hygroscopicity Assessment (Gravimetric Method)

This is a simplified gravimetric method to assess the hygroscopicity of the compound.[10]

1. Sample Preparation:

  • Dry the sample of this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

2. Weighing:

  • Accurately weigh a portion of the dried sample (W_initial).

3. Exposure to Humidity:

  • Place the weighed sample in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity, such as 75% RH using a saturated NaCl solution) at a constant temperature (e.g., 25 °C).

4. Re-weighing:

  • After a set period (e.g., 24 hours), re-weigh the sample (W_final).

5. Calculation:

  • Calculate the percentage of weight gain: ((W_final - W_initial) / W_initial) * 100.

  • The result can be used to classify the hygroscopicity of the material.

V. Visualization of Potential Degradation

The primary anticipated degradation pathway for this compound is hydrolysis of the ester bond. The following diagram illustrates this process.

G Potential Hydrolysis of Benzyl 4-aminobutanoate cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Benzyl 4-aminobutanoate Benzyl 4-aminobutanoate 4-methylbenzenesulfonate 4-Aminobutanoic_Acid 4-Aminobutanoic Acid Benzyl 4-aminobutanoate->4-Aminobutanoic_Acid Hydrolysis Benzyl_Alcohol Benzyl Alcohol Benzyl 4-aminobutanoate->Benzyl_Alcohol Hydrolysis Water Water (H₂O) Acid_Base Acid or Base Catalyst Toluenesulfonic_Acid 4-methylbenzenesulfonic acid

Caption: Potential Hydrolysis Degradation Pathway

VI. Data Summary Table

Parameter Recommendation/Information Source(s)
CAS Number 26727-22-0[11]
Molecular Formula C₁₈H₂₃NO₅S[11]
Molecular Weight 365.44 g/mol [11]
Recommended Storage Room temperature, sealed, dry environment.[1]
Potential Degradation Hydrolysis of benzyl ester.[2]
Analytical Method Stability-indicating HPLC.[6][7][8][9]

VII. References

  • PubChem. 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate. Available from: [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672–1679.

  • Google Patents. (1998). Process for the preparation of benzyl alcohol. Available from:

  • Paradkar, A. R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2786-2794.

  • Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

  • Scite.ai. Preparation and Hydrolysis of Benzyl Esters. Available from: [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • Guerrieri, P. P. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.

  • CD Formulation. Hygroscopicity Evaluation. Available from: [Link]

  • Science.gov. stability-indicating hplc method: Topics. Available from: [Link]

  • LookChem. Cas 26727-22-0,H-GAMMA-ABU-OBZL P-TOSYLATE. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. 15(02), 114-126.

  • Massey, V. (2000). Oxidation of Amines by Flavoproteins. Subcellular Biochemistry, 35, 1-24.

  • Wikipedia. Oxoammonium-catalyzed oxidation. Available from: [Link]

  • Darwish, H. W., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Scientia Pharmaceutica, 81(3), 757–770.

Sources

Avoiding by-products in the sulfonation of benzyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfonation of Benzyl 4-aminobutanoate

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently guided researchers through the nuances of sulfonamide synthesis. The sulfonation of primary amines like benzyl 4-aminobutanoate is a cornerstone reaction, yet it is often plagued by frustrating by-product formation that can compromise yield and purity. This guide is designed to move beyond simple procedural steps, offering a deep dive into the mechanistic principles that govern success. By understanding why side reactions occur, you can proactively design experiments to prevent them, leading to a more robust and efficient workflow.

This technical support center is structured to address the most common issues encountered in the lab, providing both immediate troubleshooting solutions and foundational knowledge to optimize your synthetic strategy.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment, identified through common analytical methods like Thin-Layer Chromatography (TLC).

Question 1: My TLC plate shows three distinct spots after the reaction: one for my starting amine, a product spot, and a third, less polar spot with a higher Rf value. What is this third spot?

Answer: The high-Rf spot is almost certainly the bis-sulfonated by-product , where two sulfonyl groups have attached to the single amine nitrogen (R-N(SO₂R')₂). This is the most common and challenging side reaction when sulfonating primary amines.[1]

  • Causality: The reaction proceeds in two stages. First, the primary amine reacts to form the desired monosulfonamide. This product, however, still has a proton on the nitrogen. In the presence of the base (e.g., triethylamine or pyridine) used in the reaction, this proton can be removed. This deprotonation makes the monosulfonamide nitrogen nucleophilic again, allowing it to attack a second molecule of the sulfonyl chloride, leading to the bis-sulfonated product.[1][2] This by-product is less polar than your desired product because the acidic N-H proton has been replaced by a bulky, non-polar sulfonyl group, resulting in a higher Rf on silica gel.

  • Solution:

    • Control Stoichiometry and Addition: The most effective solution is to control the local concentration of the sulfonyl chloride. Instead of adding all the sulfonyl chloride at once, add it dropwise (slowly) to a cooled solution of the amine and base.[2] This ensures that the highly reactive primary amine is always in excess relative to the sulfonyl chloride, making it statistically far more likely that the sulfonyl chloride will react with a starting amine molecule rather than the less nucleophilic monosulfonamide.

    • Use a Slight Excess of Amine: Employing a slight excess of the benzyl 4-aminobutanoate (e.g., 1.1 equivalents) can help ensure the complete consumption of the sulfonyl chloride, leaving less available to react with the product.[2]

Question 2: My reaction appears complete by TLC, but my final yield is significantly lower than expected. I also have a water-soluble impurity that is difficult to remove. What happened?

Answer: This issue points to the hydrolysis of your sulfonyl chloride reagent into the corresponding sulfonic acid (R-SO₃H). Sulfonyl chlorides are highly sensitive to moisture.[1][2]

  • Causality: Any trace amount of water in your reaction vessel, solvents, or reagents will rapidly react with the electrophilic sulfonyl chloride. This not only consumes your reagent, leading to a lower yield of the desired product, but also forms a sulfonic acid. Sulfonic acids are highly polar and can be difficult to separate from the desired product without a proper workup.

  • Solution:

    • Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be run under an inert atmosphere of nitrogen or argon.[2]

    • Proper Aqueous Workup: The sulfonic acid by-product can be easily removed during the workup. After the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble salt that will be extracted into the aqueous layer, effectively removing it from your product.[1]

Question 3: My TLC shows a significant amount of unreacted starting amine, even after a long reaction time and with a stoichiometric amount of sulfonyl chloride. What is preventing the reaction from going to completion?

Answer: The likely cause is the protonation of the starting amine . The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl) as a by-product.[3]

  • Causality: If there is an insufficient amount of base, or if the base is not effective enough, the generated HCl will protonate the lone pair of the starting amine's nitrogen. This forms an ammonium salt (R-NH₃⁺), which is no longer nucleophilic and cannot react with the sulfonyl chloride. This effectively removes your starting material from the reaction, leading to incomplete conversion.

  • Solution:

    • Use an Appropriate Base: Always use at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl as it is formed.[2][4] Using a slight excess (e.g., 1.5 equivalents) is often recommended to ensure the reaction medium remains basic.

    • Monitor Reaction pH (if applicable): While not always practical, ensuring the reaction mixture remains basic can confirm that the amine is not being deactivated by protonation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature control (cooling to 0 °C) so important at the beginning of the reaction? The reaction between an amine and a sulfonyl chloride is typically exothermic. Adding the sulfonyl chloride to the amine solution at 0 °C helps to dissipate this heat, preventing a rapid, uncontrolled temperature increase. This moderation is key to minimizing side reactions, including the formation of the bis-sulfonated product and potential degradation of the starting materials or products.[5]

Q2: What is the precise role of the base (e.g., triethylamine, pyridine)? The base serves two critical functions. Its primary role is to act as an acid scavenger, neutralizing the HCl generated during the reaction to prevent the protonation and deactivation of the starting amine.[6] Secondly, some bases, particularly pyridine, can also act as a nucleophilic catalyst. The pyridine can initially react with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more readily attacked by the amine.

Q3: Which solvent is best for this sulfonation? Aprotic solvents are standard for this reaction. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are inert to the reaction conditions and effectively dissolve both the amine and the sulfonyl chloride.[1][2] Acetonitrile can also be used.[3] The most important factor is that the solvent must be anhydrous.

Q4: My starting material contains a benzyl ester. Is it at risk of being cleaved during the reaction or workup? The benzyl ester is generally stable under the standard reaction conditions (neutral or slightly basic, room temperature). It is also robust enough to withstand the typical aqueous workup, which involves washing with mild acid (e.g., 1M HCl) and mild base (e.g., saturated NaHCO₃). However, prolonged exposure to strong acids or bases, or elevated temperatures, could lead to hydrolysis. The recommended protocol below is designed to be mild and protective of the ester group.

Section 3: Visual Guides & Data

Reaction Mechanism and By-Product Pathways

The following diagram illustrates the desired reaction pathway for monosulfonamide formation and the competing side reactions that lead to common by-products.

G Amine Benzyl 4-aminobutanoate (Primary Amine) Product Desired Product (Monosulfonamide) Amine->Product + R-SO2Cl (Desired Path) SulfonylCl Sulfonyl Chloride (R-SO2Cl) SulfonylCl->Product BisProduct By-product (Bis-sulfonamide) SulfonylCl->BisProduct SulfonicAcid By-product (Sulfonic Acid) SulfonylCl->SulfonicAcid + H2O (Hydrolysis) DeprotonatedProduct Deprotonated Sulfonamide (Anion) Product->DeprotonatedProduct + Base (Side Reaction Start) Water Trace H2O Water->SulfonicAcid Base Base (e.g., TEA) Base->Product Scavenges HCl DeprotonatedProduct->BisProduct + R-SO2Cl (Undesired Path)

Caption: Reaction scheme showing desired and undesired pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common experimental issues.

G Start Analysis of Crude Reaction Mixture TLC TLC shows multiple spots? Start->TLC Yield Reaction stalled or low yield? Start->Yield HighRf High Rf Spot Present? TLC->HighRf Yes Baseline Baseline Spot Present? TLC->Baseline Yes Unreacted Unreacted Amine? Yield->Unreacted Cause_Bis Cause: Bis-Sulfonation HighRf->Cause_Bis Sol_Bis Solution: - Add SO2Cl slowly - Cool to 0°C - Use slight excess of amine Cause_Bis->Sol_Bis Cause_Acid Cause: Sulfonic Acid (from hydrolysis) Baseline->Cause_Acid Sol_Acid Solution: - Use anhydrous conditions - Wash with aq. NaHCO3 Cause_Acid->Sol_Acid Cause_Protonation Cause: Amine Protonation Unreacted->Cause_Protonation Sol_Protonation Solution: - Ensure >= 1 eq. of base (e.g., TEA, Pyridine) Cause_Protonation->Sol_Protonation

Caption: A decision tree for troubleshooting sulfonation reactions.

Table 1: Critical Reaction Parameters and Their Impact
ParameterRecommended SettingRationale & Impact on By-products
Stoichiometry 1.0 eq. Sulfonyl Chloride / 1.1 eq. AmineA slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride, minimizing the chance for it to react with the product to form the bis-sulfonated by-product.[2]
Reagent Addition Add sulfonyl chloride dropwise over 15-30 minPrevents localized high concentrations of the sulfonyl chloride, which kinetically favors reaction with the more abundant primary amine over the sulfonamide product, thus suppressing bis-sulfonation.[2]
Temperature 0 °C during addition, then warm to RTControls the exothermic reaction, reducing the rate of side reactions. Higher temperatures can accelerate bis-sulfonation and potential degradation.[5]
Solvent/Atmosphere Anhydrous DCM or THF under N₂ or ArAbsolutely essential to prevent the hydrolysis of the sulfonyl chloride reagent to the corresponding sulfonic acid, which lowers yield and complicates purification.[2]
Base 1.5 eq. Triethylamine or PyridineNeutralizes the HCl by-product, preventing the non-nucleophilic protonated amine from forming. An excess ensures the reaction medium stays basic.[2]

Section 4: Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of benzyl 4-(tosylamino)butanoate, minimizing the formation of by-products.

Materials:

  • Benzyl 4-aminobutanoate (1.1 eq.)

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) (1.0 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa, nitrogen/argon inlet, and dropping funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum. Place the flask under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve benzyl 4-aminobutanoate (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq.) in a separate small volume of anhydrous DCM and add it to a dry dropping funnel. Add the tosyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM.

  • Workup - Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove excess TEA and any unreacted amine).

    • Saturated NaHCO₃ solution (to remove any hydrolyzed tosyl chloride/tosic acid).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the pure sulfonamide.[2][3]

References

  • Baranczak, A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Tummatorn, J., et al. (n.d.).
  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem. (n.d.).
  • RSC Advances. (n.d.). Royal Society of Chemistry.
  • The reaction of benzenesulfonyl chloride and the primary amine group... (n.d.).
  • What are the products when Benzene Sulfonyl Chloride reacts with amines? (2025). Blog.
  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • BenchChem. (n.d.).
  • Sulfonamide purification process. (n.d.).
  • General protecting group str

Sources

Managing temperature effects in benzyl 4-aminobutanoate 4-methylbenzenesulfonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for managing benzyl 4-aminobutanoate 4-methylbenzenesulfonate reactions. This guide is crafted for researchers, chemists, and drug development professionals who work with this versatile intermediate. My objective is to move beyond simple protocols and provide a deeper understanding of the thermodynamics at play, empowering you to anticipate, diagnose, and resolve temperature-related challenges in your experiments. The formation of this tosylate salt is a fundamentally straightforward acid-base reaction, yet its success is critically dependent on precise thermal control to prevent side reactions and ensure high purity and yield.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the common challenges encountered in the field.

Troubleshooting Guide: Common Temperature-Induced Issues

This section addresses specific experimental problems where temperature is often the root cause.

Issue 1: Suboptimal Yield and Presence of Unknown Peaks in HPLC Analysis

Question: My reaction is consistently producing a low yield of this compound, and my HPLC shows several impurities that are difficult to characterize. Could the reaction temperature be the issue?

Answer: Yes, this is a classic symptom of inadequate temperature management. While the salt formation itself is favorable, elevated temperatures can initiate several competing side reactions that consume starting materials and generate a complex impurity profile.

Probable Causes & Mechanistic Solutions:

  • Byproduct Formation via Side Reactions: The primary reaction is the protonation of the amino group by p-toluenesulfonic acid. However, at temperatures exceeding the optimal range (typically 0-25°C), the reaction mixture has sufficient energy to overcome the activation barriers for less favorable reactions.[1] Strict temperature control is essential to maintain the kinetic preference for the desired salt formation.[1]

    • Solution: The addition of p-toluenesulfonic acid to the benzyl 4-aminobutanoate (or the in-situ formation from its precursors) should be performed between 0–5°C.[1] This is because the acid-base neutralization is exothermic; initial cooling absorbs this heat and prevents localized temperature spikes. After the initial combination, the reaction can be allowed to slowly warm to room temperature (20-25°C) and stirred to completion.[1]

  • Thermal Degradation: Although the tosylate salt is designed for improved stability, the starting materials and the product itself are not immune to degradation under harsh thermal conditions. Prolonged exposure to heat during reaction or workup can lead to hydrolysis of the benzyl ester or other decomposition pathways.[1]

    • Solution: During the workup phase, solvent removal should be conducted under reduced pressure with a bath temperature not exceeding 40°C. If the product requires drying in a vacuum oven, use the lowest effective temperature, preferably at or slightly above room temperature.

Experimental Protocol: Optimized Temperature-Controlled Synthesis

  • Vessel Preparation: In a jacketed reactor connected to a circulating chiller, dissolve benzyl 4-aminobutanoate in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Initial Cooling: Cool the solution to 0°C with gentle stirring.

  • Controlled Reagent Addition: Dissolve p-toluenesulfonic acid monohydrate in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 30-60 minutes. Use a thermocouple to monitor the internal temperature, ensuring it does not rise above 5°C.

  • Reaction Progression: Once the addition is complete, allow the mixture to stir at 0-5°C for one hour, then let it slowly warm to room temperature (20-25°C) and stir for an additional 12-24 hours.

  • Progress Monitoring: Track the reaction's completion using Thin-Layer Chromatography (TLC) or HPLC analysis.

  • Isolation: Once the reaction is complete, the product can be isolated by filtration (if it has precipitated) or by careful solvent evaporation at low temperature (<40°C) followed by recrystallization.

Issue 2: Product "Oiling Out" and Failure to Crystallize During Purification

Question: During recrystallization, my product separates as a viscous oil instead of forming crystals. How can I resolve this?

Answer: "Oiling out" is a common crystallization problem that signifies the solute has come out of solution at a temperature above its melting point or as an amorphous, non-crystalline solid. This is almost always a result of the cooling profile being too rapid or the solvent system being suboptimal.

Probable Causes & Mechanistic Solutions:

  • Rapid Cooling: When a saturated solution is cooled too quickly, molecules lose energy rapidly and do not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they aggregate randomly, forming an amorphous oil.

    • Solution: Employ a slow, controlled cooling process. After dissolving the crude product in a minimal amount of hot solvent, allow the flask to cool slowly on the benchtop, insulated if necessary. Once at room temperature, cooling can be continued in an ice bath, but the transition should be gradual. Seeding the solution with a few previously obtained pure crystals can provide a template for proper lattice formation.[2]

  • Solvent System Incompatibility: The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility for it when cold.[2] If the compound remains too soluble even at low temperatures, or if impurities are co-dissolved and interfere with lattice formation, oiling out can occur.

    • Solution: For this compound, a mixed solvent system is often effective. Toluene or ethyl acetate can be good primary solvents. If the solution is too concentrated or cools too quickly, adding a miscible "anti-solvent" (in which the product is insoluble, like hexane) dropwise to the warm, dissolved solution until slight turbidity appears can induce controlled crystallization upon slow cooling.

Logical Workflow for Troubleshooting Crystallization

graphdot start Symptom: Product 'Oiling Out' cause1 Potential Cause: Rapid Cooling Profile start->cause1 cause2 Potential Cause: Suboptimal Solvent System start->cause2 solution1a Action: Re-dissolve and allow to cool slowly on benchtop cause1->solution1a solution2a Action: Screen alternative solvents (e.g., Toluene, EtOAc) cause2->solution2a solution1b Action: Insulate vessel to slow heat loss solution1a->solution1b solution1c Action: Seed with a pure crystal once cooled solution1b->solution1c end Result: Crystalline Solid solution1c->end solution2b Action: Use a co-solvent system (e.g., Toluene/Hexane) solution2a->solution2b solution2b->end

Caption: Decision-making workflow for resolving product oiling out during crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound? A1: For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept at room temperature.[3] While stable, avoiding exposure to high heat and humidity will prolong its shelf life and ensure purity.

Q2: How does temperature impact the safety of handling 4-methylbenzenesulfonate salts? A2: At elevated temperatures, such as those encountered in a fire, 4-methylbenzenesulfonate salts can undergo thermal decomposition. This process can release irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[4][5] Therefore, it is crucial to avoid overheating the compound and to handle it in a well-ventilated area.

Q3: What is the relationship between temperature and solubility for this compound during recrystallization? A3: The solubility of this compound in most organic solvents increases significantly with temperature. This is the fundamental principle that allows for purification by recrystallization.[2] A good solvent will fully dissolve the compound at or near its boiling point, while showing very low solubility at room temperature or below, enabling recovery of the purified solid upon cooling.

Quantitative Data Summary: Temperature Guidelines

Process StageParameterRecommended TemperatureRationale
Synthesis Reagent Addition0–5°CTo manage the exothermic acid-base reaction and prevent side product formation.[1]
Synthesis Reaction Stirring20–25°CAllows the reaction to proceed to completion at a controlled rate.[1]
Workup Solvent Evaporation< 40°CPrevents thermal degradation of the product.
Purification RecrystallizationSolvent-dependent (hot)To achieve complete dissolution of the crude product.
Purification CrystallizationGradual cooling to RT, then 0-5°CTo promote the formation of an ordered crystal lattice and prevent oiling out.
Storage Long-term StabilityRoom TemperatureEnsures chemical stability and prevents degradation over time.[3]

References

  • Ccount Chem, Sodium 4-Methylbenzenesulfonate MSDS/SDS | Supplier & Distributor, Ccount Chem. Available at: [Link]

  • PubChem, 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate, National Center for Biotechnology Information. Available at: [Link]

  • Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents, Mettler Toledo. Available at: [Link]

  • European Journal of Chemistry, Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, Eur. J. Chem. Available at: [Link]

  • ResearchGate, Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts, ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of GABAergic Modulators: From Prodrugs to Receptor-Specific Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience research and drug development, modulating the γ-aminobutyric acid (GABA) system remains a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders. GABA, as the principal inhibitory neurotransmitter in the mammalian central nervous system, presents a compelling target. However, its direct therapeutic application is hampered by its inability to effectively cross the blood-brain barrier (BBB). This guide provides a comparative analysis of different strategies employed to overcome this limitation, focusing on GABA prodrugs, exemplified by compounds like benzyl 4-aminobutanoate, and contrasting them with various classes of structurally related GABA analogs that possess distinct mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the chemical, pharmacological, and functional distinctions between these compounds. We will delve into the underlying rationale for their design, compare their performance based on available experimental data, and provide standardized protocols for their evaluation.

The GABA Conundrum: The Rationale for Analogs and Prodrugs

The fundamental challenge with utilizing GABA as a therapeutic agent lies in its hydrophilic nature and zwitterionic state at physiological pH, which severely restricts its passage across the lipid-rich BBB. To circumvent this, two primary strategies have emerged:

  • The Prodrug Approach: This involves chemically modifying the GABA molecule to create a more lipophilic derivative that can passively diffuse across the BBB. Once in the central nervous system (CNS), these prodrugs are designed to be metabolized back into the active GABA molecule. Benzyl 4-aminobutanoate serves as a classic structural example of this strategy. The addition of a benzyl ester group masks the carboxylic acid, increasing lipophilicity. The tosylate salt form simply aids in its formulation and handling as a stable, crystalline solid.

  • The Analog Approach: This strategy involves synthesizing molecules that are structurally similar to GABA but possess modified chemical features that either facilitate BBB transport or confer an entirely different mechanism of action that still enhances GABAergic tone. These analogs often do not act directly on GABA receptors in the same manner as GABA itself but instead modulate the activity of related targets.

Below is a logical workflow for the development and evaluation of novel GABAergic compounds, a critical process in modern neuropharmacology.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Identify Target (e.g., BBB Penetration) B Design Strategy (Prodrug vs. Analog) A->B C Chemical Synthesis (e.g., Benzyl 4-aminobutanoate) B->C D Receptor Binding Assays (GABA-A, GABA-B) C->D E Enzyme Inhibition Assays (GABA-T) C->E F Cell-Based Functional Assays (e.g., Electrophysiology) D->F E->F G Pharmacokinetic Studies (BBB Penetration, Half-life) F->G H Pharmacodynamic Studies (Target Engagement) G->H I Behavioral Models (Anxiety, Pain, Seizures) H->I G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GABA_Vesicle GABA Glutamate->GABA_Vesicle GABA Synthesis GABA_T GABA-T GABA_Vesicle->GABA_T Metabolism GABA_A GABA-A Receptor GABA_Vesicle->GABA_A Release GABA_B GABA-B Receptor GABA_Vesicle->GABA_B Release VGCC Voltage-Gated Ca2+ Channel Gabapentin Gabapentin/ Pregabalin Gabapentin->VGCC Inhibits Vigabatrin Vigabatrin Vigabatrin->GABA_T Inhibits Baclofen Baclofen Baclofen->GABA_B Activates Prodrug Benzyl 4-aminobutanoate (hydrolyzes to GABA) Prodrug->GABA_A Activates Prodrug->GABA_B Activates

Caption: Sites of Action for Different GABAergic Modulators.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of novel GABAergic compounds, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a framework for such an evaluation.

Protocol: Competitive Radioligand Binding Assay for GABAB Receptors

This assay is designed to determine the binding affinity (Ki) of a test compound for the GABAB receptor, using Baclofen as a reference compound.

Objective: To quantify the affinity of a test compound for the GABAB receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing GABAB receptors (e.g., CHO-K1).

  • [3H]-CGP54626 (a high-affinity GABAB antagonist radioligand).

  • Test compound (e.g., Baclofen, Benzyl 4-aminobutanoate).

  • Binding buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Prepare serial dilutions of the test compound and the reference compound (unlabeled Baclofen) in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand ([3H]-CGP54626) at a final concentration of ~1 nM, and 50 µL of the test compound dilution.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~50-100 µ g/well ).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Baclofen (e.g., 10 µM).

  • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Causality and Validation: This protocol is self-validating through the inclusion of a positive control (unlabeled Baclofen) which should yield a known Ki value. The use of a specific antagonist radioligand ensures that binding is specific to the GABAB receptor. The results directly quantify the molecular interaction between the compound and its putative target.

Protocol: In Vivo Assessment of BBB Penetration

This protocol provides a method to determine the brain-to-plasma concentration ratio of a test compound, a critical parameter for any CNS-active drug.

Objective: To quantify the ability of a test compound to cross the blood-brain barrier.

Materials:

  • Test compound.

  • Appropriate animal model (e.g., male Sprague-Dawley rats).

  • Vehicle for compound administration (e.g., saline, DMSO/polyethylene glycol).

  • Anesthesia.

  • Blood collection tubes (with anticoagulant).

  • Brain homogenization buffer.

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Administer the test compound to a cohort of rats at a defined dose and route (e.g., 10 mg/kg, intravenous).

  • At a predetermined time point (e.g., 30 minutes post-dose), anesthetize the animal.

  • Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.

  • Immediately thereafter, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

  • Excise the brain and record its weight.

  • Centrifuge the blood sample to separate the plasma.

  • Homogenize the brain tissue in a known volume of homogenization buffer.

  • Prepare both plasma and brain homogenate samples for analysis by protein precipitation followed by centrifugation.

  • Quantify the concentration of the test compound in the plasma and brain homogenate supernatants using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio (Kp) as: Kp = C_brain / C_plasma.

Causality and Validation: The transcardial perfusion step is critical to ensure that the measured brain concentration reflects the amount of compound that has crossed the BBB, rather than what remains in the cerebral blood vessels. The use of a highly sensitive and specific LC-MS/MS method ensures accurate quantification. A Kp value significantly greater than 0.1 is generally indicative of CNS penetration.

Conclusion

The development of effective GABAergic modulators requires a nuanced understanding of the distinct strategies available to overcome the inherent limitations of GABA itself. While the prodrug approach, exemplified by structures like benzyl 4-aminobutanoate, offers a direct method of delivering GABA to the CNS, it is fraught with pharmacokinetic challenges. In contrast, the GABA analog strategy has yielded several successful therapeutics, such as gabapentin, baclofen, and vigabatrin, by employing indirect or receptor-specific mechanisms of action. Each of these compounds possesses a unique pharmacological profile that renders it suitable for specific clinical indications.

The continued exploration of novel chemical scaffolds and delivery systems is essential for the development of the next generation of GABAergic therapies. A rigorous, multi-faceted evaluation process, incorporating both in vitro mechanistic studies and in vivo pharmacokinetic and pharmacodynamic assessments, is paramount to identifying and validating candidates with superior efficacy and safety profiles.

References

  • Belliotti, T. R., Capiris, T., & Field, M. J. (2007). Chapter 20 - Recent Advances in the Discovery of α2δ Ligands. Annual Reports in Medicinal Chemistry. [Link]

  • Bettler, B., Kaupmann, K., & Bowery, N. (2004). GABAB receptors: from recognition to regulation. Journal of Neurochemistry. [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology. [Link]

  • Yuen, A. W. C., & Sander, J. W. A. S. (1995). Vigabatrin. Seizure. [Link]

A Comparative Guide to the Mass Spectrometry Analysis of H-GABA-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-GABA-OBzl p-Tosylate and its Analytical Significance

H-GABA-OBzl p-tosylate is a salt composed of the protonated form of γ-aminobutyric acid (GABA) benzyl ester and the p-toluenesulfonate (tosylate) anion. With a molecular weight of 365.44 g/mol , its analysis presents a unique challenge due to its salt nature, requiring consideration of both the cationic and anionic components.[1] The GABA benzyl ester cation has a calculated monoisotopic mass of 193.1103 Da for its protonated form, [C₁₁H₁₆NO₂]⁺.[2] The p-toluenesulfonate anion has a molecular weight of 171.20 g/mol .[3]

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds. The choice of ionization technique is paramount, as it dictates the nature of the resulting mass spectrum and the structural information that can be gleaned. This guide will compare two of the most common soft ionization techniques: Electrospray Ionization (ESI), typically coupled with liquid chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Comparative Analysis of Ionization Techniques: ESI vs. MALDI

The selection of an appropriate ionization source is contingent on the analytical objective. For quantitative analysis, particularly when dealing with complex mixtures, LC-ESI-MS is often the preferred method due to its high sensitivity, reproducibility, and the ability to separate analytes from matrix components.[4][5] Conversely, MALDI-MS offers a high-throughput alternative for rapid screening, though it can be susceptible to matrix interference in the low mass range.[6][7]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ions are generated from a liquid solution by creating a fine spray of charged droplets.A laser pulse desorbs and ionizes the analyte, which is co-crystallized with a matrix.[6]
Coupling Commonly coupled with Liquid Chromatography (LC-MS).[4]Often used as a standalone technique or offline with LC.
Best For Quantitative analysis of small to large molecules, especially in complex matrices.[4]High-throughput screening of large biomolecules and synthetic polymers. Can be used for small molecules but may have matrix interference.[6][7]
Sample State SolutionSolid (co-crystallized with matrix)[6]
Ionization Soft ionization, produces protonated or deprotonated molecules ([M+H]⁺, [M-H]⁻).[8]Soft ionization, primarily produces singly charged ions.[6]
Throughput Lower than MALDI due to chromatographic separation.Very high, seconds per sample.

Anticipated Fragmentation Patterns

A key aspect of mass spectrometry is the fragmentation of ions, which provides valuable structural information.

H-GABA-OBzl Cation Fragmentation (Positive Ion Mode)

In positive ion mode ESI-MS/MS, the protonated GABA benzyl ester ([M+H]⁺ at m/z 194.1) is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable benzyl cation at m/z 91 .[9] Further fragmentation of the GABA portion is also anticipated.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

parent [label="[GABA-OBzl + H]⁺\nm/z 194.1"]; frag1 [label="Benzyl Cation\nm/z 91"]; frag2 [label="[GABA + H]⁺\nm/z 104.1"]; frag3 [label="Loss of H₂O\nm/z 86.1"]; frag4 [label="Loss of CO\nm/z 58.1"];

parent -> frag1 [label="Loss of GABA"]; parent -> frag2 [label="Loss of Benzyl radical"]; frag2 -> frag3 [label="- H₂O"]; frag3 -> frag4 [label="- CO"]; } caption: "Predicted fragmentation of the H-GABA-OBzl cation."

p-Tosylate Anion Fragmentation (Negative Ion Mode)

In negative ion mode, the p-toluenesulfonate anion ([M-H]⁻ at m/z 171.0) is expected to be the primary ion observed. Fragmentation of the tosylate anion can provide confirmatory structural information. A predicted GC-MS spectrum of p-toluenesulfonic acid shows significant fragments that can be extrapolated to its behavior in ESI-MS/MS.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

parent [label="[p-Tosylate]⁻\nm/z 171.0"]; frag1 [label="[SO₃]⁻\nm/z 80"]; frag2 [label="[C₇H₇]⁻\nm/z 91"];

parent -> frag1 [label="Loss of Toluene radical"]; parent -> frag2 [label="Loss of SO₃"]; } caption: "Predicted fragmentation of the p-tosylate anion."

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific instrumentation used.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for the quantitative analysis of H-GABA-OBzl p-tosylate and for the separation of potential impurities. A simultaneous positive and negative ion acquisition mode is recommended to detect both the cation and anion in a single run.[4][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer with an Electrospray Ionization (ESI) source capable of positive and negative ion mode switching.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: ESI, with rapid polarity switching between positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Gas Temperature: 350 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Data Acquisition: Full scan mode to identify parent ions, followed by product ion scan (MS/MS) of the ions at m/z 194.1 and m/z 171.0.

Sample Preparation:

  • Prepare a stock solution of H-GABA-OBzl p-tosylate in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: MALDI-TOF-MS Analysis

This method is suitable for rapid, qualitative screening of H-GABA-OBzl p-tosylate. The choice of matrix is critical for successful analysis of small molecules.[6][7]

Instrumentation:

  • MALDI-Time of Flight (TOF) Mass Spectrometer.

MALDI Matrix and Sample Preparation:

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for small molecules. Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation (Dried-Droplet Method):

    • Prepare a 1 mg/mL solution of H-GABA-OBzl p-tosylate in methanol.

    • On a MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.

    • Allow the mixture to air dry completely at room temperature.

MS Conditions:

  • Ionization Mode: Positive and Negative reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the minimum level required to obtain a good signal-to-noise ratio, to minimize fragmentation.

  • Data Acquisition: Average 100-200 laser shots per spot.

Data Interpretation and Comparison

LC-ESI-MS/MS: The primary advantage of this technique is the chromatographic separation, which can resolve H-GABA-OBzl p-tosylate from starting materials, byproducts, and degradants. The mass spectrometer provides high-sensitivity detection and structural confirmation. In positive ion mode, the observation of the precursor ion at m/z 194.1 and its characteristic fragment at m/z 91 would confirm the identity of the GABA benzyl ester cation. In negative ion mode, the detection of the precursor ion at m/z 171.0 would confirm the presence of the tosylate counterion. Quantitative analysis can be performed by creating a calibration curve using the peak area of the precursor ion.

MALDI-TOF-MS: This technique will provide a rapid confirmation of the molecular weights of the cationic and anionic components of the salt. In positive ion mode, a peak at m/z 194.1 would be expected. In negative ion mode, a peak at m/z 171.0 should be observed. However, matrix-related peaks in the low mass range might interfere with the detection of these ions. The sample preparation is crucial, as inhomogeneous co-crystallization can lead to poor shot-to-shot reproducibility.

Conclusion and Recommendations

For comprehensive and quantitative analysis of H-GABA-OBzl p-tosylate, LC-ESI-MS/MS is the recommended technique . Its ability to couple chromatographic separation with sensitive and specific mass detection makes it ideal for purity assessment and quantitative assays in a drug development setting. The use of simultaneous positive and negative ion modes provides a complete picture of the salt's composition in a single analysis.

MALDI-TOF-MS serves as a valuable tool for rapid, high-throughput screening and confirmation of the molecular weights of the constituent ions. While it may not be the primary choice for quantitative analysis of this small molecule salt due to potential matrix interference and reproducibility challenges, its speed makes it a useful complementary technique.

By understanding the principles, fragmentation patterns, and experimental considerations for both ESI and MALDI mass spectrometry, researchers can effectively characterize H-GABA-OBzl p-tosylate and ensure the quality and integrity of this important pharmaceutical intermediate.

References

  • MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (URL: [Link])

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (URL: [Link])

  • Semantic Scholar. Negative and positive ion mode LC/MS/MS for simple, sensitive analysis of sorbic acid. (URL: [Link])

  • PubMed. Negative and positive ion mode LC/MS/MS for simple, sensitive analysis of sorbic acid. (URL: [Link])

  • ResearchGate. A) Mass spectrum of p-toluenesulfonic acid (Mmonoiso = 172.0194 Da)... (URL: [Link])

  • Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. (URL: [Link])

  • Metabolon. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. (URL: [Link])

  • ACS Publications. A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. (URL: [Link])

  • ResearchGate. Resulting mass spectra from direct infusion electrospray ionization... (URL: [Link])

  • ResearchGate. Simultaneous determination of positive and negative pharmaceutical counterions using mixed-mode chromatography coupled with charged aerosol detector. (URL: [Link])

  • Journal of Pharmaceutical Sciences.
  • PubMed. LC-MS analysis of low molecular weight organic acids derived from root exudation. (URL: [Link])

  • National Institutes of Health. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (URL: [Link])

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (URL: [Link])

  • SlideShare. Mass spectrometry and ionization techniques. (URL: [Link])

  • PubMed. Direct Injection Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Proteins with High Matrix Content:Utilizing Taylor-Aris Dispersion. (URL: [Link])

  • PubChem. Benzyl tosylate. (URL: [Link])

  • Human Metabolome Database. p-Toluenesulfonic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0059933). (URL: [Link])

  • Imtakt. Organic Acid Analysis Column for LC-MS. (URL: [Link])

  • ACS Publications. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. (URL: [Link])

  • Metabo-Analytics. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (URL: [Link])

  • ResearchGate. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. (URL: [Link])

  • University of Illinois Urbana-Champaign. MALDI-TOF Sample Preparation. (URL: [Link])

  • National Institutes of Health. Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. (URL: [Link])

  • Wikipedia. Matrix-assisted laser desorption/ionization. (URL: [Link])

  • MDPI. Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. (URL: [Link])

  • YouTube. MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). (URL: [Link])

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (URL: [Link])

  • National Institutes of Health. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (URL: [Link])

  • PubChem. p-Toluenesulfonate. (URL: [Link])

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (URL: [Link])

  • ChemRxiv. Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. (URL: [Link])

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

  • LookChem. Cas 262727-22-0,H-GAMMA-ABU-OBZL P-TOSYLATE. (URL: [Link])

  • National Institutes of Health. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (URL: [Link])

  • Semantic Scholar. Studies on Positive and Negative ionization mode of ESI-LC-MS. (URL: [Link])

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (URL: [Link])

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neurotransmitter modulation, γ-aminobutyric acid (GABA) and its analogs are of paramount importance. As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA's therapeutic potential is vast, yet its clinical utility is hampered by its inherent physicochemical properties. Specifically, its zwitterionic nature at physiological pH restricts its ability to cross the blood-brain barrier (BBB). This guide provides an in-depth comparative analysis of benzyl 4-aminobutanoate tosylate and its related simple ester derivatives—methyl, ethyl, and tert-butyl 4-aminobutanoate. We will explore the synthesis, physicochemical properties, stability, and cell permeability of these compounds, offering a comprehensive framework for selecting the optimal GABA prodrug candidate for neuroscience research and therapeutic development.

The Rationale for Esterification of GABA: A Prodrug Approach

The core challenge in leveraging GABA's therapeutic effects is its poor BBB permeability. The prodrug strategy, which involves chemically modifying a drug molecule to improve its pharmacokinetic properties, is a well-established solution. For GABA, esterification of the carboxylic acid moiety is a common approach to neutralize the negative charge, thereby increasing lipophilicity and facilitating passive diffusion across the BBB. Once in the central nervous system, endogenous esterases are expected to hydrolyze the ester, releasing the active GABA molecule.

The choice of the ester group is a critical decision that influences several key parameters:

  • Lipophilicity: The size and nature of the alkyl or aryl group directly impact the molecule's partition coefficient (LogP), which is a primary determinant of membrane permeability.

  • Steric Hindrance: The bulkiness of the ester group can affect the rate of enzymatic hydrolysis, influencing the pharmacokinetics of GABA release.

  • Stability: The ester's susceptibility to chemical and enzymatic degradation determines its shelf-life and in vivo half-life.

  • Metabolic Byproducts: The alcohol released upon hydrolysis must be non-toxic.

This guide will compare the benzyl ester with common short-chain alkyl esters (methyl, ethyl) and a bulky alkyl ester (tert-butyl) to provide a clear understanding of their respective advantages and disadvantages. Furthermore, we will examine the role of the tosylate counter-ion in the benzyl derivative, a feature that significantly impacts its solid-state properties.

Synthesis and Purification: A Comparative Overview

The synthesis of 4-aminobutanoate esters is typically achieved through Fischer-Speier esterification or related methods, where GABA is reacted with the corresponding alcohol in the presence of an acid catalyst. The choice of catalyst and reaction conditions can be optimized for each derivative.

General Synthesis Strategy

The overall synthetic workflow involves the esterification of the carboxylic acid group of GABA, followed by purification, which may include salt formation to yield a stable, crystalline product.

GABA GABA (4-Aminobutanoic Acid) Esterification Esterification GABA->Esterification Alcohol R-OH (Methyl, Ethyl, Benzyl, or tert-Butyl Alcohol) Alcohol->Esterification Acid_Catalyst Acid Catalyst (e.g., H2SO4, HCl, TsOH) Acid_Catalyst->Esterification Crude_Ester Crude 4-Aminobutanoate Ester Esterification->Crude_Ester Purification Purification (Distillation or Crystallization) Crude_Ester->Purification Salt_Formation Salt Formation (e.g., with HCl or TsOH) Purification->Salt_Formation Final_Product Purified Ester Salt Salt_Formation->Final_Product

Caption: Generalized workflow for the synthesis of 4-aminobutanoate ester salts.

Experimental Protocols

Protocol 2.1: Synthesis of Benzyl 4-Aminobutanoate Tosylate

  • Reaction Setup: To a suspension of 4-aminobutanoic acid (1 eq.) in toluene, add benzyl alcohol (1.5 eq.) and p-toluenesulfonic acid monohydrate (1.1 eq.).

  • Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the toluene solution.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield benzyl 4-aminobutanoate tosylate as a white crystalline solid.

Protocol 2.2: Synthesis of Ethyl 4-Aminobutanoate Hydrochloride

  • Reaction Setup: Suspend 4-aminobutanoic acid (1 eq.) in absolute ethanol. Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the suspension until saturation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude product from an ethanol/diethyl ether mixture to afford ethyl 4-aminobutanoate hydrochloride as white crystals.[1]

Note: Similar protocols can be adapted for the methyl and tert-butyl esters using methanol and tert-butanol, respectively.

Comparative Physicochemical Properties

The choice of ester and salt form significantly influences the physicochemical properties of the resulting compound. These properties are critical for formulation development and predicting in vivo behavior.

Compound Molecular Formula Molecular Weight ( g/mol ) Form Melting Point (°C) Predicted LogP *Aqueous Solubility
GABA C₄H₉NO₂103.12[2]Zwitterionic Solid203[3]-3.17[3]High
Methyl 4-aminobutanoate HCl C₅H₁₂ClNO₂153.61Crystalline Solid120-125[4]~ -1.0Soluble
Ethyl 4-aminobutanoate HCl C₆H₁₄ClNO₂167.64Crystalline Solid89-91[1]~ -0.5Soluble
tert-Butyl 4-aminobutanoate HCl C₈H₁₈ClNO₂195.69[5]SolidNot widely reported~ 0.5Moderately Soluble
Benzyl 4-aminobutanoate Tosylate C₁₈H₂₃NO₅S365.44[6]Crystalline SolidNot widely reported~ 2.5[7]Low (hydrophobic)[7]

*Predicted LogP values are estimations based on the structures and serve for comparative purposes.

Key Observations:
  • Lipophilicity: There is a clear trend of increasing lipophilicity (LogP) with the size and nature of the ester group: methyl < ethyl < tert-butyl < benzyl. The benzyl ester is significantly more lipophilic, which is expected to enhance its ability to cross lipid membranes.

  • Salt Form: The tosylate salt of the benzyl ester contributes to its lower aqueous solubility compared to the hydrochloride salts of the alkyl esters. While this may seem disadvantageous, it can be beneficial for certain formulation strategies and can improve the compound's crystallinity and handling properties.[8][9] The tosylate group is a well-established, stable counter-ion used in pharmaceutical development.[10]

  • Molecular Weight: The molecular weight increases with the size of the ester and counter-ion, which can impact the overall drug loading in a final formulation.

Comparative Stability Analysis

The stability of the ester prodrugs is a critical factor, as premature hydrolysis can prevent the drug from reaching its target, while excessive stability can hinder the release of the active GABA molecule.

Experimental Protocol: Comparative Hydrolysis Study
  • Stock Solutions: Prepare stock solutions of each ester derivative in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to buffers of different pH (e.g., 1.2, 6.8, 7.4) and to human plasma, pre-incubated at 37°C.

  • Sampling: At various time points, withdraw aliquots and quench the hydrolysis by adding an organic solvent and/or a protein precipitating agent.

  • Analysis: Analyze the samples by a validated HPLC method to quantify the remaining ester and the appearance of GABA.

  • Data Analysis: Calculate the half-life (t½) of each ester under each condition.

Expected Outcomes and Rationale:
  • pH-Dependent Stability: Ester hydrolysis is catalyzed by both acid and base. Therefore, the esters are expected to be most stable at a slightly acidic pH (around 4-5) and show increased degradation at highly acidic and alkaline pH.

  • Steric Effects: The rate of hydrolysis is influenced by the steric bulk around the carbonyl group. We can predict the following order of stability against chemical hydrolysis: tert-butyl > benzyl > ethyl > methyl . The bulky tert-butyl group provides significant steric hindrance to the approach of a nucleophile (water or hydroxide ion).

  • Electronic Effects: The benzyl group, while sterically larger than methyl and ethyl, can stabilize the transition state of hydrolysis through resonance, which might slightly increase its reactivity compared to what steric hindrance alone would suggest. However, the overall stability is expected to be greater than that of the simple alkyl esters.

  • Enzymatic Stability (Plasma): In plasma, hydrolysis is primarily mediated by esterases. The substrate specificity of these enzymes will play a crucial role. It is anticipated that the less sterically hindered esters (methyl and ethyl) will be more rapidly hydrolyzed by plasma esterases. The benzyl and tert-butyl esters are expected to exhibit greater stability in plasma, allowing more of the intact prodrug to reach the BBB.

Comparative In Vitro Permeability: The Caco-2 Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer of enterocyte-like cells and is a widely accepted in vitro model for predicting intestinal drug absorption and BBB permeability.[5][11]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, as confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: Add the test compound (each ester derivative) to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side and analyze for the presence of the ester and GABA by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.

cluster_workflow Caco-2 Permeability Assay Workflow Start Culture Caco-2 cells on Transwell inserts TEER Measure TEER to confirm monolayer integrity Start->TEER Add_Compound Add test compound to apical side TEER->Add_Compound Monolayer intact Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from basolateral side at time points Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate_Papp Calculate Papp Analyze->Calculate_Papp

Caption: Workflow for assessing compound permeability using the Caco-2 cell model.

Expected Outcomes and Rationale:
  • Correlation with Lipophilicity: The Papp values are expected to correlate strongly with the lipophilicity of the esters. Therefore, the predicted order of permeability is: benzyl > tert-butyl > ethyl > methyl > GABA . The significantly higher predicted LogP of the benzyl ester suggests it will have the highest permeability.

  • Metabolism during Transport: It is likely that some hydrolysis of the esters will occur during transit through the Caco-2 cells due to intracellular esterases.[12] This will result in the appearance of GABA on the basolateral side. The extent of this metabolism can also be quantified and provides valuable information about the prodrug's behavior in vivo.

Structure-Activity Relationship and Selection Rationale

The choice of the optimal GABA ester prodrug depends on the desired balance between permeability, stability, and rate of GABA release.

cluster_methyl_ethyl Methyl/Ethyl Esters cluster_tert_butyl tert-Butyl Ester cluster_benzyl Benzyl Ester cluster_tosylate Tosylate Salt Form ME_Lipophilicity Low Lipophilicity ME_Permeability Low BBB Permeability ME_Lipophilicity->ME_Permeability ME_Outcome Rapid systemic clearance, poor brain delivery ME_Permeability->ME_Outcome ME_Stability Low Stability (Rapid Hydrolysis) ME_Stability->ME_Outcome TB_Lipophilicity Moderate Lipophilicity TB_Permeability Moderate BBB Permeability TB_Lipophilicity->TB_Permeability TB_Outcome Improved delivery, but may have slow GABA release TB_Permeability->TB_Outcome TB_Stability High Stability (Steric Hindrance) TB_Stability->TB_Outcome BZ_Lipophilicity High Lipophilicity BZ_Permeability High BBB Permeability BZ_Lipophilicity->BZ_Permeability BZ_Outcome Optimal balance for brain delivery and GABA release BZ_Permeability->BZ_Outcome BZ_Stability Moderate-High Stability BZ_Stability->BZ_Outcome TS_Formulation Aids in purification and stable formulation BZ_Outcome->TS_Formulation often paired with TS_Properties Improved Crystallinity & Handling TS_Properties->TS_Formulation TS_Solubility Lower Aqueous Solubility TS_Solubility->TS_Formulation

Caption: Logical relationships influencing the selection of a GABA ester prodrug.

  • Methyl and Ethyl Esters: These are simple to synthesize but their relatively low lipophilicity and rapid hydrolysis make them less ideal for CNS delivery. They are likely to be cleared from circulation before significant amounts can cross the BBB.

  • tert-Butyl Ester: The bulky tert-butyl group offers high stability against hydrolysis, which is advantageous for delivery. However, this same stability might hinder the efficient release of GABA in the brain.

  • Benzyl Ester: The benzyl group provides a significant increase in lipophilicity, promoting BBB penetration. Its stability is expected to be sufficient to allow for transport to the brain, while still being susceptible to enzymatic cleavage to release GABA. The resulting benzyl alcohol is readily metabolized to benzoic acid, which is considered safe at therapeutic doses.

  • Benzyl 4-Aminobutanoate Tosylate: This specific form combines the benefits of the benzyl ester with the advantages of a tosylate salt. The tosylate counter-ion often imparts better crystallinity, thermal stability, and lower hygroscopicity compared to hydrochloride salts, making it an excellent candidate for drug development due to its favorable solid-state properties.[7]

Conclusion

This comparative guide demonstrates that while simple alkyl esters of GABA can be synthesized, they may not possess the optimal balance of properties for effective CNS delivery. The benzyl 4-aminobutanoate derivative stands out as a promising prodrug candidate due to its high lipophilicity, which is crucial for BBB penetration, and its expected moderate stability, which should allow for efficient release of GABA in the brain. The tosylate salt form further enhances its drug-like properties by improving its crystallinity and handling characteristics, making it a superior choice for further development. The experimental protocols and comparative data presented herein provide a robust framework for researchers to make informed decisions in the selection and evaluation of GABA ester prodrugs for neurological applications.

References

  • Sun, D., Yu, H., Hu, M., & Amidon, G. L. (2005). Floxuridine amino acid ester prodrugs: enhancing Caco-2 permeability and resistance to glycosidic bond metabolism. Pharmaceutical research, 22(9), 1497–1507.
  • Bai, J. P., Amidon, G. L., & Hu, M. (1992). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Journal of pharmaceutical sciences, 81(2), 113–116.
  • Khatun, M., Choi, Y., & Oh, E. (2020). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. Molecules (Basel, Switzerland), 25(22), 5472.
  • Sallustio, B. C., Abeydeera, P., & Morris, R. G. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530.
  • PubChem. (n.d.). tert-Butyl 4-aminobutanoate hydrochloride. Retrieved from [Link]

  • FooDB. (2010). 4-Aminobutyric acid. Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Retrieved from [Link]

  • Stenutz, R. (n.d.). 4-aminobutanoic acid. Retrieved from [Link]

  • Petty, F., Kramer, G. L., & Wilson, L. (1994). Stability of plasma GABA at four-year follow-up in patients with primary unipolar depression.
  • Pharmaceutical Technology. (2003). Salt Selection in Drug Development. Retrieved from [Link]

  • US EPA. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Khan, M. N., & Khan, A. A. (1988). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 66(7), 1729-1736.
  • Google Patents. (2008). TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF.
  • ResearchGate. (2010). Perspectives in Medicinal Chemistry selected Gamma Aminobutyric Acid (GABA) esters may provide Analgesia for some central pain c. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of pharmaceutical sciences, 101(9), 3127–3147.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. Retrieved from [Link]

  • van de Waterbeemd, H., & Karplus, M. (1994). Lipophilicity of amino acids. Amino acids, 7(2), 129–145.
  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • ResearchGate. (2023). Comparison of the pH dependence of K C of PBA-esters of GA ( ), EA ( ).... Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobutyric acid-13C4. Retrieved from [Link]

  • Le, T. T., & De Meulenaer, B. (2019). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. Journal of the Science of Food and Agriculture, 100(4), 1461-1467.
  • Shashoua, V. E., Jacob, J. N., Ridge, R., Campbell, A., & Baldessarini, R. J. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of medicinal chemistry, 27(5), 659–664.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. Retrieved from [Link]

  • Miller, H. K., & Waelsch, H. (1952). Benzyl Esters of Amino Acids1. Journal of the American Chemical Society, 74(4), 1092–1093.
  • SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • Wootton, H. S., & Miller, G. J. (2024). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)
  • Open Exploration Publishing. (2023). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Retrieved from [Link]

  • ACS Publications. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Retrieved from [Link]

  • ResearchGate. (2004). 4Hydroxyquinol2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4Amino2-oxoquinoline-3-carboxylic Acids. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). g-Aminobutyric acid benzyl ester p-tosylate. Retrieved from [Link]

  • University of Keele. (n.d.). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles.

Understanding the Hazard Profile

This compound is classified with specific hazard warnings that necessitate a proactive approach to safety. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. The causality behind these classifications lies in the chemical reactivity of the aminobutanoate ester and the tosylate salt components, which can interact with biological tissues.

Hazard Identification Summary Table:

Hazard ClassificationGHS Hazard StatementPrimary Route of ExposurePotential Health Effects
Skin IrritationH315Dermal contactRedness, itching, inflammation[2]
Serious Eye Damage/IrritationH319Eye contactRedness, pain, potential for serious eye damage[2]
Specific Target Organ ToxicityH335InhalationIrritation of the respiratory tract[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the identified hazards and the potential for exposure during specific laboratory procedures.

Eye and Face Protection:

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87.1 or equivalent standards.

  • Recommended for Splash Hazard: Chemical safety goggles are essential when there is a risk of splashing, such as during solution preparation or transfer of the material.

  • High-Risk Procedures: A face shield, worn in conjunction with safety goggles, is recommended for activities with a significant splash potential.

Skin and Body Protection:

To prevent skin irritation, appropriate protective clothing and gloves are crucial.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, it is advisable to consult the glove manufacturer's compatibility charts to ensure adequate protection and to be aware of the breakthrough time. Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.

  • Additional Protection: For tasks with a higher risk of exposure, consider wearing an impervious apron over the lab coat.

Respiratory Protection:

To mitigate the risk of respiratory tract irritation, engineering controls should be the primary method of exposure reduction.

  • Well-Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory.

  • Chemical Fume Hood: For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a certified chemical fume hood is mandatory.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Disposal Plans: A Step-by-Step Approach

A systematic approach to handling and disposal is fundamental to laboratory safety and environmental responsibility.

Handling and Storage Protocol:
  • Pre-Handling: Before working with the compound, ensure that a safety data sheet (SDS) for a similar compound or the information from a reliable source like PubChem is readily accessible.[1] Locate the nearest eyewash station and safety shower.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Handling_Workflow A Review SDS & Locate Safety Equipment B Don Appropriate PPE A->B Preparation C Work in a Chemical Fume Hood B->C Execution D Weigh and Transfer Compound C->D E Prepare Solution D->E F Store in a Cool, Dry, Ventilated Area E->F Post-Procedure

Caption: Workflow for the safe handling of this compound.

Disposal Plan:

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not dispose of this chemical in the regular trash or down the drain.[3] All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, pending pickup by a licensed hazardous waste disposal service.[4][5]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5] After rinsing, the container can be disposed of according to institutional guidelines.

Disposal_Workflow A Segregate Waste B Collect in Labeled Hazardous Waste Container A->B E Rinse Empty Containers & Collect Rinsate A->E For Empty Containers C Store Waste Securely B->C D Arrange for Professional Disposal C->D E->B

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the advancement of scientific discovery.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.